molecular formula C12H9IO B2524341 5-Iodo-[1,1'-biphenyl]-2-ol CAS No. 87441-19-8

5-Iodo-[1,1'-biphenyl]-2-ol

Cat. No.: B2524341
CAS No.: 87441-19-8
M. Wt: 296.107
InChI Key: RNAKFENSCBCFIJ-UHFFFAOYSA-N
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Description

5-Iodo-[1,1'-biphenyl]-2-ol (CAS 87441-19-8) is a functionalized biphenyl compound with the molecular formula C12H9IO and a molecular weight of 296.10 g/mol . It is characterized by a hydroxy group and an iodine atom on the same benzene ring, making it a potential intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for constructing carbon-carbon bonds in biphenyl systems . Biphenyl scaffolds are of significant interest in organic and medicinal chemistry; they are fundamental backbones found in various biologically active natural products, marketed drugs, and materials . For instance, biphenyl derivatives are known to possess diverse pharmacological activities, including anti-inflammatory, antifungal, and antitumor properties, and are used in the development of materials like fluorescent layers for OLEDs . This compound should be stored in a dark place, sealed in a dry environment at room temperature . 5-Iodo-[1,1'-biphenyl]-2-ol is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-phenylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAKFENSCBCFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87441-19-8
Record name 4-iodo-2-phenylphenol
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Foundational & Exploratory

spectroscopic data for 5-Iodo-[1,1'-biphenyl]-2-ol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 5-Iodo-[1,1'-biphenyl]-2-ol (also known as 4-iodo-2-phenylphenol in phenol-based nomenclature). The data presented is synthesized from authoritative organic synthesis literature, specifically focusing on regioselective iodination protocols.

Introduction & Compound Significance

5-Iodo-[1,1'-biphenyl]-2-ol (CAS: 87441-19-8) is a critical halogenated biaryl scaffold. Its structural utility lies in the orthogonal reactivity of its functional groups: the phenolic hydroxyl group (amenable to protection or etherification) and the aryl iodide (a prime electrophile for palladium-catalyzed cross-couplings like Suzuki-Miyaura or Sonogashira reactions).

In drug discovery, this scaffold serves as a precursor for developing selective estrogen receptor modulators (SERMs) and antimicrobial agents. The high electron density of the phenol ring directs electrophilic substitution (such as iodination) primarily to the position para to the hydroxyl group, yielding the 5-iodo isomer with high regioselectivity.

Structural Numbering

To ensure clarity in spectral assignment, this guide uses Biphenyl Numbering :

  • Ring A (Substituted): C1 is the connection to the phenyl ring; C2 bears the hydroxyl (-OH); C5 bears the iodine (-I).

  • Ring B (Unsubstituted): Phenyl group attached at C1.[1]

Synthesis & Purification Context

Obtaining clean spectroscopic data requires understanding the sample's origin. The compound is typically synthesized via the electrophilic iodination of 2-phenylphenol.

  • Reagents: Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl) or N-Iodosuccinimide (NIS).

  • Regioselectivity: The -OH group is a strong ortho/para director. Since the ortho position (C3) is sterically crowded by the adjacent phenyl ring (at C1), the para position (C5) is kinetically favored.

  • Impurities: Crude samples may contain trace 3-iodo isomer (minor product) or 3,5-diiodo species (over-iodination).

SynthesisPath SM 2-Phenylphenol (Starting Material) Reagent Electrophilic Iodination (NaI / NaOCl) SM->Reagent Major 5-Iodo-[1,1'-biphenyl]-2-ol (Major Product) Target for Analysis Reagent->Major Para-substitution (Sterically favored) Minor 3-Iodo isomer (Minor Impurity) Reagent->Minor Ortho-substitution

Figure 1: Regioselective synthesis pathway favoring the 5-iodo congener.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the compound in Chloroform-d (CDCl₃) .

^1H NMR Data (Proton)

The proton spectrum is characterized by a distinct shielded doublet for the proton ortho to the hydroxyl group and a complex multiplet region containing the phenyl ring and the remaining biphenyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Biphenyl Numbering)Coupling Constants (J)Mechanistic Insight
5.29 Singlet (s)1H-OH (Hydroxyl)N/ABroadness varies with concentration and H-bonding.
6.71 Doublet (d)1HH-3 J = 8.5 HzShielded by the ortho electron-donating -OH group.
7.45 - 7.55 Multiplet (m)7HH-4, H-6 + Ph-Ring N/AH-4 and H-6 are deshielded by the Iodine atom (heavy atom effect) and aromatic ring current.

Interpretation:

  • H-3 (δ 6.71): This is the diagnostic peak. It appears upfield relative to other aromatic protons because it is ortho to the electron-donating oxygen. Its doublet splitting arises from ortho-coupling to H-4.

  • H-4 & H-6: These protons are ortho to the Iodine atom. Iodine is electropositive relative to other halogens but still exerts a deshielding effect on ortho protons due to magnetic anisotropy and the "heavy atom" effect. They overlap with the phenyl ring protons (Ring B).

^13C NMR Data (Carbon)

The carbon spectrum highlights the dramatic shielding effect of the iodine substituent.

Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Note
152.8 Quaternary (C-O)C-2 Deshielded by direct attachment to Oxygen.
139.0, 138.2 QuaternaryC-1, C-1' Ipso carbons connecting the two aromatic rings.
136.0, 131.1 Methine (CH)C-4, C-6 Deshielded positions ortho to Iodine.
129.8 - 128.7 Methine (CH)Ph-Ring Typical aromatic signals for the unsubstituted phenyl ring.
118.5 Methine (CH)C-3 Shielded position ortho to Oxygen.
83.0 Quaternary (C-I)C-5 Diagnostic Peak: Iodine-bearing carbons are significantly upfield (shielded) due to the "Heavy Atom Effect" (spin-orbit coupling).

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative mode for phenols).

Fragmentation Pattern (EI)
  • Molecular Ion (M⁺): m/z 296 . (Calculated: C₁₂H₉IO = 295.97).

  • Base Peak / Major Fragment: m/z 169 (M - I).

    • The C-I bond is the weakest bond in the molecule. Homolytic cleavage results in the loss of the Iodine radical (127 amu), leaving the stable [1,1'-biphenyl]-2-ol cation (m/z 169).

  • Secondary Fragment: m/z 141 (M - I - CO).

    • Phenolic cations often eliminate Carbon Monoxide (CO, 28 amu), causing a ring contraction to a fluorene-like species.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 296 Frag1 [M - I]+ m/z 169 (Biphenyl-2-ol cation) M_Ion->Frag1 Homolytic Cleavage (Loss of I) Iodine I• (Radical) Mass 127 M_Ion->Iodine Frag2 [M - I - CO]+ m/z 141 (Ring Contraction) Frag1->Frag2 Phenol Ring Contraction (-CO)

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

Infrared (IR) Spectroscopy

Key functional group vibrations observed in a thin film or KBr pellet:

Wavenumber (cm⁻¹)Vibration ModeDescription
3200 - 3500 O-H StretchBroad band indicating hydrogen bonding (intermolecular).
3030 - 3060 C-H Stretch (sp²)Weak, sharp peaks typical of aromatic protons.
1580, 1470 C=C Ring StretchCharacteristic aromatic skeletal vibrations.
1180 - 1220 C-O StretchStrong band for the phenolic C-O bond.
500 - 600 C-I StretchOften weak, but appears in the fingerprint region as a confirmation of halogenation.

References

  • Edgar, M. T.; Falling, S. N. "Efficient and selective method for the preparation of iodophenols." The Journal of Organic Chemistry, 1990 , 55(18), 5287–5291.

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of 2-Phenylphenol (Parent Scaffold)." NIST Chemistry WebBook, SRD 69.

  • Sigma-Aldrich. "Product Specification: 5-Iodo-[1,1'-biphenyl]-2-ol (CAS 87441-19-8)."

Sources

The Iodinated Biphenyl Scaffold: Synthetic Evolution and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Chemical Biology

Executive Summary

Iodinated biphenyls represent a privileged structural motif in medicinal chemistry and materials science. Unlike their chlorinated counterparts (PCBs), which are notorious for environmental persistence, iodinated biphenyls serve as critical, transient intermediates in cross-coupling chemistry and as high-affinity radioligands in nuclear medicine. This guide analyzes the transition from classical diazonium chemistry to modern palladium-catalyzed regioselectivity, offering validated protocols for synthesizing and utilizing these compounds in amyloid imaging and thyroid hormone analogue development.

Part 1: Historical Genesis & Synthetic Evolution

The synthesis of iodinated biphenyls has evolved from stoichiometric, harsh radical processes to catalytic, atom-economical cycles. Understanding this history is crucial for troubleshooting modern reactivity issues, particularly regarding chemoselectivity.

The Classical Era: Sandmeyer and Gomberg-Bachmann

In the late 19th and early 20th centuries, introducing iodine onto a biphenyl core was chemically arduous. Direct iodination of biphenyl is non-selective, yielding mixtures of ortho- and para-isomers due to the activating nature of the phenyl ring.

  • The Sandmeyer Route (1884): The primary method involved nitration of biphenyl, reduction to the amine, diazotization, and displacement with iodide. While reliable, this route suffered from poor functional group tolerance and explosion hazards associated with dry diazonium salts.

  • The Gomberg-Bachmann Reaction (1924): This allowed for the formation of the biphenyl bond itself via diazonium coupling, but yields were notoriously low (<40%) due to homolytic side reactions.

The Modern Era: Palladium Catalysis

The discovery of the Suzuki-Miyaura coupling transformed this field. The ability to couple aryl boronic acids with aryl halides under mild conditions allowed for the precise construction of iodinated biphenyls.

  • The Chemoselectivity Challenge: Synthesizing an iodo-biphenyl via Suzuki coupling presents a paradox. Iodine is the most reactive halogen in oxidative addition (I > Br > Cl). To synthesize a biphenyl retaining an iodine atom (e.g., 4'-iodo-4-biphenyl), one must couple a boronic acid with a di-haloarene (e.g., 1-bromo-4-iodobenzene) at the iodine site, or use a di-iodoarene and control stoichiometry.

SyntheticEvolution cluster_0 Classical (1884-1940) cluster_1 Transition Metal Era (1970s-Present) Sandmeyer Sandmeyer Reaction (Diazonium Displacement) Gomberg Gomberg-Bachmann (Radical Coupling) Ullmann Ullmann Coupling (Cu-mediated, High T) Gomberg->Ullmann Cu powder Suzuki Suzuki-Miyaura (Pd-catalyzed, Chemoselective) Ullmann->Suzuki Pd(0) Discovery CH_Act C-H Activation (Direct Iodination) Suzuki->CH_Act Atom Economy

Figure 1: Evolution of synthetic strategies for iodinated biphenyls. Note the shift from radical intermediates to organometallic cycles.

Part 2: The Chemical Imperative (Why Iodine?)

In drug discovery, the iodine substituent on a biphenyl ring is rarely a random choice. It serves specific physicochemical and reactivity functions:

  • The "Heavy Atom" Effect: Iodine's large van der Waals radius (1.98 Å) and high lipophilicity (Hansch

    
     value = 1.12) allow it to fill large hydrophobic pockets in protein targets (e.g., Thyroid Hormone Receptor).
    
  • Halogen Bonding: Unlike fluorine, iodine exhibits a significant "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond—allowing it to act as a Lewis acid in non-covalent interactions with backbone carbonyls.

  • Radiolabeling Potential: The C-I bond is weak (~57 kcal/mol), facilitating rapid isotopic exchange (iododestannylation) to introduce

    
    I (SPECT) or 
    
    
    
    I (PET) late in the synthetic sequence.

Part 3: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 4,4'-Diiodobiphenyl

Objective: To synthesize a symmetric di-iodinated biphenyl scaffold using a modern modification of the Sandmeyer reaction, which remains superior for introducing iodine onto pre-formed biphenyl amines.

  • Context: While Suzuki coupling constructs the ring, introducing iodine often requires converting an amine.

  • Reagents: 4,4'-Diaminobiphenyl (Benzidine - Caution: Carcinogen), NaNO2, KI, Urea.

Step-by-Step Methodology:

  • Diazotization: Suspend 4,4'-diaminobiphenyl (10 mmol) in 6M HCl (30 mL) at 0°C. Add aqueous NaNO2 (22 mmol) dropwise, maintaining temperature <5°C. Stir for 30 min. The solution should become clear.

  • Quenching Excess Nitrite: Add urea (approx. 0.5 g) until starch-iodide paper no longer turns blue (removing excess HNO2 prevents side reactions).

  • Iodination (The Sandmeyer Step): Pour the cold diazonium salt solution slowly into a stirred solution of KI (50 mmol) in water (50 mL) at room temperature. Note: Expect vigorous gas evolution (N2).

  • Workup: Heat the mixture to 60°C for 30 min to ensure completion. Cool, filter the dark precipitate.[1]

  • Purification: Dissolve the solid in dichloromethane (DCM). Wash with 10% sodium thiosulfate (removes I2 byproduct) and brine. Dry over MgSO4. Recrystallize from ethanol.

  • Validation:

    • Yield: Expect 70-80%.

    • Appearance: White to off-white needles.

    • 1H NMR (CDCl3):

      
       7.76 (d, J=8.5 Hz, 4H), 7.28 (d, J=8.5 Hz, 4H).
      
Protocol B: Radiosynthesis via Iododestannylation

Objective: To synthesize a radioactive [


I]-iodobiphenyl tracer (e.g., for amyloid imaging) from a tributyltin precursor. This is the industry standard for clinical tracer production.

Mechanism: Electrophilic Aromatic Substitution (Ipso-attack).

Iododestannylation Precursor Sn-Precursor (Tributylstannyl-biphenyl) Intermediate Sigma Complex (Wheland Int.) Precursor->Intermediate Ipso Attack Oxidant Oxidant (H2O2 or Chloramine-T) Oxidant->Intermediate In situ I+ generation RadioI Radioiodine (Na[123]I) RadioI->Intermediate In situ I+ generation Product Radio-Tracer ([123]I-Biphenyl) Intermediate->Product Destannylation Byproduct Bu3Sn-X Intermediate->Byproduct

Figure 2: The Iododestannylation workflow. The weak C-Sn bond directs the electrophilic iodine to the specific site, ensuring regiospecificity.

Protocol:

  • Precursor Preparation: Dissolve 50

    
    g of the tributylstannyl-biphenyl precursor in 50 
    
    
    
    L of ethanol.
  • Oxidation: Add 10-20 mCi of [

    
    I]NaI (in 0.1 M NaOH). Immediately add 50 
    
    
    
    L of 3% hydrogen peroxide (in 0.1 M HCl).
  • Reaction: Vortex and let stand at room temperature for 5 minutes. The reaction is usually quantitative.

  • Quenching: Add 100

    
    L of saturated sodium bisulfite (reduces unreacted oxidizing species).
    
  • Purification (Critical): Inject onto a semi-prep HPLC (C18 column). Elute with Acetonitrile/Water gradient. Collect the radioactive peak corresponding to the iodinated standard.

    • Self-Validation: The product peak must have the same retention time as the non-radioactive iodinated standard (co-injection).

Part 4: Biological Applications[2][3]

Amyloid Imaging (Alzheimer's Disease)

Iodinated biphenyls are structural mimics of Thioflavin-T, a dye that binds to beta-amyloid fibrils.

  • Mechanism: The biphenyl core provides the planar, conjugated system necessary to intercalate into the beta-sheet structure of amyloid plaques. The iodine atom typically enhances blood-brain barrier (BBB) permeability due to increased lipophilicity compared to methyl or hydroxyl groups.

  • Key Compound: IMPY (6-iodo-2-(4'-dimethylamino-)phenyl-imidazo[1,2-a]pyridine) is a classic example where an iodinated phenyl ring is fused/coupled to a heterocycle, functionally acting as a biphenyl mimetic.

Thyroid Hormone Analogs

Thyroxine (T4) and Triiodothyronine (T3) are iodinated diphenyl ethers. However, biphenyl analogs (where the ether oxygen is replaced by a direct bond or methylene bridge) have been synthesized to create thyromimetics that are resistant to ether cleavage by deiodinases.

  • Utility: These analogs are used to study isoform-selective activation of Thyroid Receptor

    
     (TR
    
    
    
    ) for treating dyslipidemia without causing cardiac side effects (TR
    
    
    mediated).

Part 5: Environmental Toxicology & Safety[3][4][5]

It is imperative to distinguish pharmaceutical iodinated biphenyls from Polychlorinated Biphenyls (PCBs).

FeaturePCBs (Polychlorinated)PBBs (Polybrominated)Iodinated Biphenyls (Mono/Di)
Primary Use Dielectric fluids, coolantsFlame retardantsSynthetic intermediates, Tracers
Persistence High (decades)HighLow to Moderate
Toxicity Mechanism AhR Receptor Agonist (Dioxin-like)AhR Receptor AgonistWeak AhR binding (Steric bulk of Iodine)
Metabolism Resistant to oxidationSlow oxidationRapid deiodination (Deiodinases)

Safety Insight: While poly-iodinated biphenyls can exhibit dioxin-like toxicity if they assume a planar conformation, the large size of the iodine atom often forces the biphenyl rings into a twisted (non-planar) conformation, significantly reducing affinity for the Aryl Hydrocarbon Receptor (AhR) compared to planar PCBs. However, standard chemical hygiene (gloves, fume hood) is required to prevent inhalation of dusts.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Kung, M. P., et al. (2002).[2] Radioiodinated styrylbenzene derivatives as potential SPECT imaging agents for amyloid plaque detection in Alzheimer's disease. Journal of Molecular Neuroscience. Link

  • Coenen, H. H., et al. (2006). Consensus nomenclature for in vivo imaging of reversibly binding radioligands. Nuclear Medicine and Biology. Link

  • Safe, S. (1984).[3] Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action. CRC Critical Reviews in Toxicology. Link

  • Seevers, R. H., & Counsell, R. E. (1982). Radioiodination techniques for small molecules.[2][4][5] Chemical Reviews. Link

Sources

literature review on the synthesis of 5-Iodo-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Iodo-[1,1'-biphenyl]-2-ol

Introduction: Significance of 5-Iodo-[1,1'-biphenyl]-2-ol

5-Iodo-[1,1'-biphenyl]-2-ol is a crucial intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The biphenyl scaffold is a "privileged structure" frequently found in biologically active compounds and functional materials.[1] The presence of the hydroxyl (-OH) and iodo (-I) groups at specific positions offers versatile handles for further chemical modification. The hydroxyl group can be alkylated, esterified, or used to direct further electrophilic substitution, while the iodo group is an excellent participant in a wide array of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 5-Iodo-[1,1'-biphenyl]-2-ol, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparison of the available methods.

Strategy 1: Electrophilic Iodination of [1,1'-biphenyl]-2-ol

The most direct approach to synthesizing 5-Iodo-[1,1'-biphenyl]-2-ol is through the electrophilic aromatic substitution of the parent compound, [1,1'-biphenyl]-2-ol (also known as 2-phenylphenol).[2][3] This method leverages the directing effects of the substituents on the aromatic ring.

Mechanistic Rationale and Causality

The hydroxyl group is a powerful activating group and is ortho-, para-directing. The phenyl group at the 2-position provides significant steric hindrance at the adjacent ortho position (position 3). Consequently, incoming electrophiles are strongly directed to the para position (position 5) relative to the hydroxyl group.

The reaction requires an electrophilic iodine source ("I+"). Molecular iodine (I₂) itself is not sufficiently electrophilic to react with the activated benzene ring. Therefore, it must be used in conjunction with an oxidizing agent. The oxidizing agent (e.g., iodic acid, periodic acid, hydrogen peroxide) oxidizes I₂ to a more potent electrophilic species, which can then attack the electron-rich aromatic ring.[4][5][6] The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and prevent the formation of di-iodinated byproducts.[4]

G Start [1,1'-biphenyl]-2-ol Reagents Iodinating Agent (e.g., I₂, HIO₃) Intermediate Sigma Complex (Wheland Intermediate) Reagents->Intermediate Electrophilic Attack (para) Product 5-Iodo-[1,1'-biphenyl]-2-ol Intermediate->Product -H⁺

Caption: Electrophilic Iodination Pathway.

Experimental Protocol: Direct Iodination

This protocol is a representative method based on the principles of phenol iodination.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve [1,1'-biphenyl]-2-ol (17.0 g, 100 mmol) in glacial acetic acid (200 mL).

  • Reagent Addition: To the stirred solution, add molecular iodine (25.4 g, 100 mmol) and iodic acid (HIO₃, 8.8 g, 50 mmol).

  • Reaction: Heat the mixture to 70-80°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 1 L of cold water with stirring. A precipitate will form.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the purple color of excess iodine disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) and then with a small amount of cold hexane to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. Recrystallize from an ethanol/water mixture to yield pure 5-Iodo-[1,1'-biphenyl]-2-ol.

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures.[1][7] This strategy offers a convergent and highly modular approach, allowing for the synthesis of the target molecule from two separate fragments. A plausible route involves the coupling of a protected 2-bromo-5-iodophenol with phenylboronic acid.

Mechanistic Rationale and Causality

The Suzuki reaction involves a catalytic cycle with a palladium complex.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the C-Br bond is more reactive than the C-I bond under many conditions, allowing for selective coupling), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: A base activates the phenylboronic acid to form a more nucleophilic boronate species. This species then transfers the phenyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Phosphine ligands (e.g., PPh₃, SPhos) stabilize the palladium catalyst, while the base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex Oxidative Addition pd_trans [Ar-Pd(II)L₂-Ph] pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination arbr Ar-Br (Protected 2-bromo-5-iodophenol) arbr->pd_complex phb Ph-B(OH)₂ + Base phb->pd_trans product Product (Protected Target) product->pd0

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol assumes the availability of a suitably protected 2-bromo-5-iodophenol (e.g., as a methoxymethyl (MOM) ether).

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected 2-bromo-5-iodophenol (100 mmol), phenylboronic acid (13.4 g, 110 mmol), and potassium carbonate (41.4 g, 300 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.3 g, 2 mmol, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture of toluene (300 mL) and water (100 mL).

  • Reaction: Heat the mixture to reflux (around 90-100°C) with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers.

  • Purification (Protected Intermediate): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

  • Deprotection: Dissolve the purified protected biphenyl in a suitable solvent (e.g., methanol) and add an acid catalyst (e.g., 4M HCl). Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Isolation: Neutralize the reaction, extract the product into an organic solvent, dry, and concentrate. Purify by recrystallization or chromatography to obtain 5-Iodo-[1,1'-biphenyl]-2-ol.

Strategy 3: Sandmeyer-Type Reaction

The Sandmeyer reaction is a classic transformation that converts an aromatic primary amine into an aryl halide via a diazonium salt intermediate.[9][10][11] This method is highly reliable for introducing halogens, including iodine, onto an aromatic ring. The required starting material for this route would be 5-Amino-[1,1'-biphenyl]-2-ol.

Mechanistic Rationale and Causality
  • Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl or H₂SO₄) at low temperatures (0-5°C). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (dinitrogen gas).

  • Iodide Displacement: The diazonium salt solution is then treated with an iodide source, typically potassium iodide (KI). Unlike the copper-catalyzed Sandmeyer reactions for chlorides and bromides, the introduction of iodide does not typically require a copper catalyst.[9] The iodide ion acts as a nucleophile, displacing the dinitrogen gas to form the aryl iodide.

The low temperature is critical during diazotization to prevent the unstable diazonium salt from decomposing prematurely.

Sandmeyer_Workflow Start 5-Amino-[1,1'-biphenyl]-2-ol Step1 Diazotization Start->Step1 Intermediate Aryl Diazonium Salt Step1->Intermediate NaNO₂, HCl 0-5°C Step2 Iodide Displacement Intermediate->Step2 Product 5-Iodo-[1,1'-biphenyl]-2-ol Step2->Product KI

Caption: Workflow for the Sandmeyer-Type Iodination.

Experimental Protocol: Sandmeyer-Type Reaction
  • Diazotization: Suspend 5-Amino-[1,1'-biphenyl]-2-ol (18.5 g, 100 mmol) in a mixture of concentrated hydrochloric acid (40 mL) and water (100 mL) in a beaker. Cool the mixture to 0°C in an ice-salt bath with vigorous stirring. Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes at 0°C after the addition is complete.

  • Iodination: In a separate flask, dissolve potassium iodide (33.2 g, 200 mmol) in water (50 mL). Slowly add the cold diazonium salt solution to the KI solution with stirring.

  • Decomposition: Allow the mixture to warm to room temperature and then heat gently on a water bath (to ~60°C) until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture to room temperature. If a solid product has precipitated, collect it by vacuum filtration. If the product is oily, extract the mixture with diethyl ether or ethyl acetate (3 x 100 mL).

  • Purification: Wash the collected solid or the combined organic extracts with saturated sodium thiosulfate solution (to remove excess iodine), then with water, and finally with brine. Dry the organic solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 5-Iodo-[1,1'-biphenyl]-2-ol.

Comparative Analysis of Synthetic Routes

Strategy Starting Material Key Reagents Advantages Disadvantages
Direct Iodination [1,1'-biphenyl]-2-olI₂, Oxidizing Agent (e.g., HIO₃)Atom economical, one-step reaction.Risk of over-iodination, requires careful control of conditions.[4]
Suzuki Coupling Protected 2-bromo-5-iodophenol, Phenylboronic acidPd Catalyst, BaseHigh yield, modular, good functional group tolerance.Multi-step (protection/deprotection), requires expensive catalyst.
Sandmeyer Reaction 5-Amino-[1,1'-biphenyl]-2-olNaNO₂, HCl, KIReliable and high-yielding, avoids direct handling of I₂.Starting amine may not be readily available, diazonium salts are unstable.

Conclusion

The synthesis of 5-Iodo-[1,1'-biphenyl]-2-ol can be effectively achieved through several distinct chemical strategies. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the specific equipment and expertise available. Direct iodination is the most straightforward pathway but requires careful optimization to ensure regioselectivity and avoid side products. The Suzuki-Miyaura cross-coupling offers a modern, versatile, and often high-yielding approach, albeit with the complexity of multiple steps and the cost of a palladium catalyst. Finally, the Sandmeyer-type reaction provides a classic and robust method, provided the corresponding amino-biphenyl precursor is accessible. Each of these methods underscores the fundamental principles of aromatic chemistry and provides researchers with a powerful toolkit for accessing this valuable synthetic intermediate.

References

  • Title: Synthesis of dibenzocyclohepten-5-ones by electrophilic iodocyclization of 1-([1,1'-biphenyl]-2-yl)alkynones Source: PubMed URL: [Link]

  • Title: Process for the preparation of iodoaromatic compounds Source: Google Patents URL
  • Title: (1,1'-Biphenyl)-2-ol Source: PubChem URL: [Link]

  • Title: The Characterization of 4- and 5-Iodo-2-aminoindan Source: Forendex URL: [Link]

  • Title: Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol Source: PubMed Central URL: [Link]

  • Title: Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst Source: Google Patents URL
  • Title: Process for the iodination of phenolic derivatives Source: Google Patents URL
  • Title: Synthesis method of 2-amino-5-iodopyridine Source: Google Patents URL
  • Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis Pvt. Ltd URL: [Link]

  • Title: 2-Phenylphenol Source: Wikipedia URL: [Link]

  • Title: o-Hydroxybiphenyl Source: NIST WebBook URL: [Link]

  • Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis process of 2-hydroxy-5-nonylacetophenone Source: Google Patents URL
  • Title: General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner Source: University of East London Repository URL: [Link]

  • Title: Unexpected Outcomes during the Attempted Iodination of Biphenol Source: eGrove - University of Mississippi URL: [Link]

  • Title: Synthesis of Diiodinated Biphenyls and Iodinated meta-Terphenyls by Regioselective Suzuki–Miyaura Cross‐Coupling… Source: The Organic Chemistry Portal URL: [Link]

  • Title: A general electrochemical strategy for the Sandmeyer reaction Source: SciSpace URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

  • Title: (PDF) A General Electrochemical Strategy for Sandmeyer Reaction Source: ResearchGate URL: [Link]

  • Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: MDPI URL: [Link]

  • Title: Chemical Properties of 1,1'-Biphenyl, 2-iodo- (CAS 2113-51-1) Source: Cheméo URL: [Link]

  • Title: Process for the iodination of aromatic compounds Source: Google Patents URL
  • Title: Preparation of 4-iodobiphenyl Source: PrepChem.com URL: [Link]

  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PubMed Central URL: [Link]

  • Title: Synthesis of Indole Oligomers Via Iterative Suzuki Couplings Source: ACS URL: [Link]

  • Title: Sandmeyer reaction Source: L.S.College, Muzaffarpur URL: [Link]

  • Title: Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates Source: NIH URL: [Link]

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safety and handling precautions for 5-Iodo-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 5-Iodo-[1,1'-biphenyl]-2-ol

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety protocols and handling precautions for 5-Iodo-[1,1'-biphenyl]-2-ol. It is intended for researchers, scientists, and professionals in drug development and related fields who may handle this compound. The information herein is synthesized from available safety data sheets and extrapolated from structurally analogous compounds to ensure a thorough understanding of the potential hazards and mitigation strategies.

Hazard Identification and GHS Classification

5-Iodo-[1,1'-biphenyl]-2-ol is a halogenated aromatic compound whose safety profile necessitates careful handling. While comprehensive toxicological data for this specific molecule is limited, the available information, primarily from its supplier, and analysis of its structural parent, 2-phenylphenol, allows for a robust hazard assessment.

The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and potential harm if ingested.

GHS Pictogram:

&#x26A0;&#xFE0F;

Signal Word: Warning

Hazard and Precautionary Statements Summary:

GHS ClassificationHazard StatementPrecautionary Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Source: Sigma-Aldrich Safety Data Sheet

Toxicological Profile and Routes of Exposure

Understanding the causality behind the hazard statements is critical for developing a proactive safety culture. The toxicological profile is based on its direct classification and data from the well-studied analogue, 2-phenylphenol.

  • Oral Exposure: Classified as harmful if swallowed (H302). Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[1] The primary causality is the compound's ability to disrupt mucosal linings and potentially interfere with systemic biological processes upon absorption.

  • Dermal Exposure: This compound causes skin irritation (H315). Direct contact can result in redness and discomfort.[2] The lipophilic nature of the biphenyl structure facilitates absorption through the skin, potentially leading to systemic effects if exposure is significant or prolonged. The related compound 2-phenylphenol is also classified as harmful in contact with skin.[3]

  • Eye Contact: It is classified as causing serious eye irritation (H319). The phenolic hydroxyl group and the overall chemical structure can cause significant irritation to the delicate tissues of the eye, potentially leading to damage if not promptly and thoroughly rinsed.[1][3]

  • Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation (H335). The small, crystalline nature of the solid can lead to the generation of fine dust that, when inhaled, irritates the mucous membranes of the respiratory system, causing symptoms like coughing.[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls, supplemented by appropriate PPE. The causality is simple: minimize all potential routes of exposure.

Engineering Controls:

  • Ventilation: All handling of solid 5-Iodo-[1,1'-biphenyl]-2-ol must be performed in a certified chemical fume hood to control airborne dust and prevent respiratory exposure.[7][8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE) Workflow:

The selection and use of PPE is the final barrier between the researcher and the chemical. Each step is a critical control point.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_removal Doffing Sequence (Contamination Avoidance) Assess Assess Task Hazards (e.g., weighing, dissolution) Select Select Appropriate PPE Assess->Select informs Gown 1. Lab Coat (Chemically resistant) Gloves 2. Nitrile Gloves (Inspect for integrity) Gown->Gloves then Eyes 3. Safety Goggles (Chemical splash proof) Gloves->Eyes then Face 4. Face Shield (If splash hazard is high) Eyes->Face then Rm_Gloves 1. Remove Gloves (Using proper technique) Rm_Gown 2. Remove Lab Coat Rm_Gloves->Rm_Gown then Wash1 Wash Hands Rm_Gown->Wash1 then Rm_Eyes 3. Remove Eye/Face Protection Wash1->Rm_Eyes then Wash2 4. Wash Hands Thoroughly Rm_Eyes->Wash2 then

Caption: PPE Donning and Doffing Workflow.

Specific PPE Requirements:

  • Hand Protection: Wear inspected, chemically resistant gloves such as nitrile. Always use proper glove removal technique to avoid skin contact.

  • Eye/Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be required for tasks with a higher splash potential.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure clothing is removed and washed if it becomes contaminated.[2]

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to prevent accidental exposure and maintain compound integrity.

Experimental Protocol: Handling Solid 5-Iodo-[1,1'-biphenyl]-2-ol

  • Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware) within the hood.

  • Personal Protective Equipment: Don all required PPE as per the workflow diagram in Section 3.

  • Dispensing: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of the solid compound. Avoid any actions that could generate dust, such as dropping or vigorous scraping.[2][9] If appropriate, moisten the powder slightly to prevent dusting.[2][4]

  • Cleaning: After dispensing, securely close the container. Wipe down the spatula, weigh boat, and any contaminated surfaces within the hood using a solvent-wetted cloth (e.g., ethanol or isopropanol).

  • Post-Handling: Properly dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in a designated hazardous waste container.[3] Follow the PPE doffing procedure.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[10] Do not eat, drink, or smoke in the laboratory area.[3][4]

Storage Requirements:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][11]

  • The substance should be stored locked up.[3][7]

  • Keep separated from incompatible materials such as strong oxidizing agents and strong bases.[2][4][10] The phenolic hydroxyl group can react exothermically with bases, while the aromatic structure can be attacked by strong oxidizers.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Emergency_Response cluster_event Exposure Event cluster_action Immediate First Aid cluster_spill Spill Response Inhalation Inhalation Action_Inhale Move to Fresh Air. Keep comfortable. Call for medical help. Inhalation->Action_Inhale Skin Skin Contact Action_Skin Remove contaminated clothing. Wash with plenty of soap & water. Seek medical attention if irritation persists. Skin->Action_Skin Eyes Eye Contact Action_Eyes Rinse cautiously with water for several minutes. Remove contact lenses. Seek immediate medical attention. Eyes->Action_Eyes Ingestion Ingestion Action_Ingest Rinse mouth. Call a POISON CENTER or doctor. Do NOT induce vomiting. Ingestion->Action_Ingest Spill_Small Small Spill Spill_Action Evacuate area. Wear respiratory protection & full PPE. Sweep into a sealable container. Avoid generating dust. Clean area, place waste in hazardous disposal. Spill_Small->Spill_Action

Caption: Emergency Response Flowchart.

First-Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[7][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[3][11] If skin irritation occurs, get medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes.[3][11] If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, seek immediate medical attention.[3][7]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3][11]

Fire-Fighting Measures:

  • The compound is combustible.[4] Finely dispersed particles can form explosive mixtures in air.[2][4]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus.[9]

Spill & Leak Procedures:

  • Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear a particulate filter respirator and full PPE.[4]

  • Containment & Cleanup: Do not allow the chemical to enter drains or waterways.[3][9] Sweep the spilled substance into sealable containers for disposal.[2][4] Moisten the material first to prevent dusting if it is safe to do so.[2]

Waste Disposal

Proper disposal is a critical final step in the chemical lifecycle, driven by both regulatory compliance and environmental stewardship.

  • Environmental Hazards: The parent compound, 2-phenylphenol, is classified as very toxic to aquatic life, with long-lasting effects.[3][7] It is imperative to assume the same for 5-Iodo-[1,1'-biphenyl]-2-ol.

  • Disposal Protocol:

    • Dispose of contents and container to an approved waste disposal plant.[3][7][11]

    • Do not flush into surface water or the sanitary sewer system.[3] All waste material must be handled as hazardous.

    • Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: o-Phenylphenol. [Link]

  • Chemotechnique Diagnostics. (n.d.). Patient Information Sheet: o-Phenylphenol. [Link]

  • ChemReg.net. (2005). GHS Classification: Biphenyl. [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). ICSC: 0669 o-PHENYLPHENOL. [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-2-ol. National Center for Biotechnology Information. [Link]

  • International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards: o-PHENYLPHENOL. [Link]

  • New Jersey Department of Health and Senior Services. (2010). Right to Know Hazardous Substance Fact Sheet: o-Phenylphenol. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Iodo-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Polyphenyl Scaffolds

In the landscape of modern synthetic and medicinal chemistry, the construction of complex molecular architectures with precision and efficiency is paramount. Polyphenyl structures, particularly terphenyls and their derivatives, represent a privileged class of motifs. They are integral to the development of advanced materials, including organic light-emitting diodes (OLEDs), and form the core of numerous pharmacologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of these valuable biaryl and polyaryl compounds.[1][2] This is attributed to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[3]

This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 5-Iodo-[1,1'-biphenyl]-2-ol as a key building block for the synthesis of higher-order polyphenyl systems. The presence of the ortho-hydroxyl group in this substrate introduces unique considerations that will be addressed, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.

The Mechanism: A Palladium-Catalyzed Orchestration

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[4][5] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5][6]

The catalytic cycle can be visualized as follows:

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln ArPdI Ar-Pd(II)-I(Ln) Pd0->ArPdI Oxidative Addition ArPdOR Ar-Pd(II)-OR'(Ln) ArPdI->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Product (Ar-Ar') ArPdAr_prime->Product ArI 5-Iodo-[1,1'-biphenyl]-2-ol (Ar-I) ArI->ArPdI Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)2) Ar_prime_BOR2_base [Ar'-B(OR')3]⁻ Ar_prime_BOH2->Ar_prime_BOR2_base Ar_prime_BOR2_base->ArPdAr_prime Base Base (e.g., K2CO3) Base->Ar_prime_BOR2_base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex.[4] Subsequently, in the presence of a base, the organoboron compound undergoes transmetalation with the palladium(II) intermediate.[5] The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using 5-Iodo-[1,1'-biphenyl]-2-ol and a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
5-Iodo-[1,1'-biphenyl]-2-ol≥97%Sigma-AldrichStore in a cool, dark place.
Arylboronic Acid≥95%Combi-Blocks, Sigma-AldrichSubstrate dependent.
Palladium(II) Acetate (Pd(OAc)₂)98%Strem ChemicalsA common palladium precursor.
SPhos≥98%Strem ChemicalsA suitable phosphine ligand.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificShould be finely powdered.
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsDegas before use.
Deionized WaterHigh Purity-Degas before use.
Diethyl EtherACS GradeFisher ScientificFor extraction.
Brine (saturated NaCl solution)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Fisher ScientificFor drying.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Reaction Setup and Procedure

The following workflow outlines the key steps for performing the Suzuki-Miyaura cross-coupling reaction.

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Iodo-[1,1'-biphenyl]-2-ol (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask.

  • Degassing: Purge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired terphenyl product.

Optimization and Considerations for the ortho-Hydroxyl Group

The presence of the ortho-hydroxyl group in 5-Iodo-[1,1'-biphenyl]-2-ol can influence the reaction in several ways:

  • Chelation: The hydroxyl group can potentially chelate to the palladium center, which may affect the catalyst's reactivity. The choice of a bulky phosphine ligand like SPhos can help mitigate this effect.[7]

  • Basicity: The choice of base is critical. Stronger bases could deprotonate the phenol, potentially leading to side reactions. Inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.

  • Solvent System: A mixture of an organic solvent and water is often beneficial. Water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

The following table provides a starting point for optimizing reaction conditions:

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst Pd(OAc)₂/SPhosPd(PPh₃)₄Pd/CPd(OAc)₂/SPhos is often effective for challenging substrates.
Base K₂CO₃K₃PO₄Cs₂CO₃The choice of base can significantly impact yield.
Solvent Dioxane/H₂OToluene/H₂ODMF/H₂OSolvent polarity can influence reaction rates and solubility.
Temperature 80 °C100 °CRoom Temp.Higher temperatures may be required for less reactive substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- Use a fresh catalyst and ligand.- Ensure thorough degassing of solvents and the reaction mixture.- Use high-purity, anhydrous reagents and solvents.
Protodeborylation - Presence of excess water or protic sources- Certain boronic acids are more prone to this side reaction- Use anhydrous solvents and dry reagents.- Consider using a boronic ester instead of a boronic acid.
Homocoupling - Presence of oxygen- Decomposition of the palladium catalyst- Maintain a strict inert atmosphere.- Use a robust ligand to stabilize the palladium catalyst.
Dehalogenation - Presence of a hydrogen source- Ensure anhydrous conditions.

Conclusion: A Versatile Tool for Advanced Synthesis

The Suzuki-Miyaura cross-coupling of 5-Iodo-[1,1'-biphenyl]-2-ol is a powerful and adaptable method for the synthesis of functionalized terphenyls and other polyphenyl structures. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently construct complex molecular frameworks. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this important reaction in drug discovery and materials science.

References

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). PubMed. Available at: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). PMC. Available at: [Link]

  • Metallic palladium, PdO, and palladium supported on metal oxides for the Suzuki–Miyaura cross-coupling reaction: a unified view of the process of formation of the catalytically active species in solution. (n.d.). Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions. (n.d.). ResearchGate. Available at: [Link]

  • The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Terphenyls. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [No Source Provided].
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. Available at: [Link]

Sources

experimental setup for palladium-catalyzed reactions with 5-Iodo-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Bifunctional Pivot

5-Iodo-[1,1'-biphenyl]-2-ol (CAS: 89411-18-7) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of biphenyl-based enzyme inhibitors and liquid crystal materials. Its utility stems from its dual reactivity:

  • The Electrophilic Handle (C5-I): A highly reactive aryl iodide positioned para to the phenyl ring and meta to the hydroxyl group. This is the primary site for cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • The Nucleophilic/Directing Group (C2-OH): A phenolic hydroxyl that can serve as a nucleophile (etherification), a directing group for C-H activation, or a precursor for intramolecular cyclization to form dibenzofurans.

The Chemoselectivity Challenge

The primary challenge in handling this substrate is the acidity of the phenol (


). Under basic cross-coupling conditions, the phenol deprotonates to form a phenoxide anion.
  • Risk: Phenoxides can coordinate tightly to electrophilic Pd(II) species, forming "resting states" that arrest the catalytic cycle (Catalyst Poisoning).

  • Solution: Utilization of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or water-soluble catalytic systems that prevent the formation of unreactive Pd-phenoxide complexes.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: C-C bond formation at the C5 position without protection of the hydroxyl group.

Rationale

Standard protocols often require protecting the phenol as a methyl or silyl ether. However, using SPhos Pd G2 or XPhos Pd G2 precatalysts allows for the coupling of unprotected phenols by facilitating rapid reductive elimination and preventing catalyst deactivation.

Experimental Setup
ComponentStoichiometryRole
Substrate 1.0 equiv5-Iodo-[1,1'-biphenyl]-2-ol
Boronic Acid 1.2 - 1.5 equivAryl/Heteroaryl boronic acid
Catalyst 1.0 - 2.0 mol%XPhos Pd G2 (preferred) or Pd(OAc)₂/SPhos (1:2)
Base 2.0 - 3.0 equivK₃PO₄ (anhydrous or 0.5M aq.)
Solvent 0.1 - 0.2 MToluene/Water (10:1) or 1,4-Dioxane/Water (4:1)
Temperature 80 - 100 °CThermal activation
Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add 5-Iodo-[1,1'-biphenyl]-2-ol (1.0 equiv), the boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (1.5 mol%). If using a glovebox, add solids here. If on a benchtop, reagents can be weighed in air if the catalyst is stable, but inert handling is preferred for reproducibility.

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvent: Inject degassed Toluene and degassed Water (10:1 ratio) via syringe. The biphasic system helps solubilize the inorganic base while keeping the organic reactants in the toluene phase.

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm) to ensure phase mixing. Monitor by HPLC/UPLC after 2 hours.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol). Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Critical Note: Acidification during workup is vital. The product will exist as a phenoxide salt in the basic reaction mixture and may remain in the aqueous layer if not protonated.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Introduction of an amine at the C5 position. High value for CNS-active drug scaffolds.

Rationale

Amination of unprotected phenols is difficult due to the competition between the amine (nucleophile) and the phenoxide (nucleophile) for the Pd center. LiHMDS is used here as a base; while it deprotonates the phenol, the resulting lithium phenoxide is less interfering than sodium/potassium salts when used with BrettPhos or RuPhos ligands.

Experimental Setup
ComponentStoichiometryRole
Substrate 1.0 equiv5-Iodo-[1,1'-biphenyl]-2-ol
Amine 1.2 equivPrimary or Secondary Amine
Catalyst 2.0 mol%BrettPhos Pd G3 or RuPhos Pd G3
Base 2.5 equivLiHMDS (1M in THF)
Solvent 0.2 M1,4-Dioxane or Toluene (Anhydrous)
Temperature 90 - 110 °CReaction dependent
Step-by-Step Methodology
  • Drying: Ensure the substrate is completely dry (azeotrope with toluene if necessary). Moisture kills the base.

  • Charge: In a glovebox (N₂ atmosphere), combine substrate, amine, and catalyst (BrettPhos Pd G3) in a vial.

  • Solvent/Base: Add anhydrous 1,4-Dioxane. Then, add LiHMDS solution dropwise. Note: The solution may turn color (yellow/orange) upon phenoxide formation.

  • Reaction: Seal and heat to 100°C outside the glovebox. Stir for 4-12 hours.

  • Quench: Cool to RT. Quench with saturated NH₄Cl solution.

  • Purification: Extract with DCM. The amino-phenol product is often polar; column chromatography usually requires a gradient of DCM/MeOH.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways available for this scaffold, highlighting the chemoselectivity decision points.

ReactionPathways Start 5-Iodo-[1,1'-biphenyl]-2-ol (Substrate) Pd_OxAdd Oxidative Addition (C-I Bond) Start->Pd_OxAdd Pd(0) Catalyst Phenoxide Phenoxide Formation (Base Dependent) Start->Phenoxide Base (K3PO4/LiHMDS) Dibenzofuran Dibenzofuran Derivative (via C-H Activation) Start->Dibenzofuran Pd(II) Oxidant (Intramolecular C-O) Suzuki 5-Aryl-[1,1'-biphenyl]-2-ol (via Suzuki) Pd_OxAdd->Suzuki Ar-B(OH)2 SPhos/XPhos Amine 5-Amino-[1,1'-biphenyl]-2-ol (via Buchwald) Pd_OxAdd->Amine HNR2 BrettPhos Phenoxide->Pd_OxAdd Inhibition Risk (Requires Bulky Ligand)

Caption: Chemoselectivity map showing the competition between productive oxidative addition and phenoxide inhibition.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is "self-validating," implement these checkpoints:

Checkpoint 1: The "Color Test" (Catalyst Death)
  • Observation: If the reaction mixture turns from orange/red to black precipitate (Pd black) within the first 10 minutes, the catalyst has decomposed.

  • Cause: Unprotected phenoxide is coordinating to Pd, displacing ligands, and leading to aggregation.

  • Fix: Switch to a stronger binding ligand (e.g., from PPh₃ to XPhos or SPhos ) or increase ligand:metal ratio to 2:1.

Checkpoint 2: Protodeboronation (Suzuki)
  • Observation: High consumption of aryl halide, but low yield of product. Presence of de-iodinated starting material (biphenyl-2-ol).

  • Cause: The boronic acid is hydrolyzing/deboronating faster than the transmetallation step.

  • Fix: Use Potassium Organotrifluoroborates (Ar-BF₃K) instead of boronic acids. They are more stable and release the active species slowly.

Checkpoint 3: Incomplete Conversion
  • Observation: Stalled reaction at 60% conversion.

  • Fix: Add a "spike" of fresh catalyst (0.5 mol%) and degassed water (0.1 mL) after 4 hours. The biphasic interface may need replenishment to dissolve inorganic salts coating the interface.

References

  • Vertex AI Search. (2025). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][2] 1

  • Vertex AI Search. (2025). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling. 2

  • Vertex AI Search. (2025). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation. 3

  • Vertex AI Search. (2025). Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Iodo-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Iodo-[1,1'-biphenyl]-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the unique challenges encountered during the purification of this compound. Our aim is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

I. Understanding the Molecule: Inherent Challenges

5-Iodo-[1,1'-biphenyl]-2-ol presents a unique set of purification challenges due to its molecular structure. The presence of a phenolic hydroxyl group, a bulky iodine atom, and the biphenyl backbone all contribute to its specific physicochemical properties. The hydroxyl group can lead to strong interactions with polar stationary phases in chromatography, while the iodine atom increases the molecule's molecular weight and can influence its solubility and chromatographic behavior. Furthermore, depending on the synthetic route, often a Suzuki-Miyaura coupling, specific impurities may be present that require targeted purification strategies.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of 5-Iodo-[1,1'-biphenyl]-2-ol.

Q1: What are the most common impurities I should expect when synthesizing 5-Iodo-[1,1'-biphenyl]-2-ol via Suzuki-Miyaura coupling?

A1: In a typical Suzuki-Miyaura coupling, common impurities include unreacted starting materials (e.g., an iodophenol and a phenylboronic acid), homocoupling byproducts of the boronic acid, and residual palladium catalyst.[2][3] Boron-containing byproducts are also generated, which are typically water-soluble and can often be removed with an aqueous workup.[4]

Q2: My purified 5-Iodo-[1,1'-biphenyl]-2-ol is discolored. What could be the cause and how can I fix it?

A2: Discoloration, often appearing as a pink or brownish hue, can be due to trace impurities or degradation of the product. Phenols are susceptible to oxidation, which can be exacerbated by exposure to air, light, or residual metals from the reaction. The use of activated carbon (charcoal) during the workup or recrystallization can be effective for decolorization. A patent for a related compound, 5-iodo-2-methylbenzimidazole, suggests a decolorization and purification step in an acetate generation mode, which could be adapted.[5]

Q3: What is the best general approach for purifying 5-Iodo-[1,1'-biphenyl]-2-ol?

A3: A multi-step approach is often most effective. This typically involves:

  • An initial aqueous workup to remove water-soluble impurities.

  • Purification by column chromatography on silica gel to separate the target compound from non-polar and closely related polar impurities.

  • Recrystallization of the chromatography-purified product to achieve high purity and remove any remaining minor impurities.

Q4: How does the iodine atom affect the chromatographic behavior of 5-Iodo-[1,1'-biphenyl]-2-ol?

A4: The presence of iodine increases the molecular weight and can slightly increase the lipophilicity of the molecule compared to its non-iodinated analog. This may result in a slightly longer retention time on reversed-phase HPLC and a lower Rf value in normal-phase TLC/column chromatography for a given eluent system compared to the parent [1,1'-biphenyl]-2-ol. The iodine atom can also interact with certain stationary phases, potentially leading to peak tailing in some cases.

III. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of 5-Iodo-[1,1'-biphenyl]-2-ol.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Purity After Column Chromatography - Inappropriate solvent system for elution.- Co-elution of impurities with similar polarity.- Column overloading.1. Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for an Rf value of 0.2-0.3 for the product to ensure good separation. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be effective for separating compounds with close polarities.[6]2. Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina. For sensitive compounds, the stationary phase can be deactivated with triethylamine.[6] A study on iodoaziridines highlighted the importance of selecting an optimal stationary phase to prevent degradation.[7]3. Reduce Sample Load: Overloading the column leads to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Product Degradation During Purification - Sensitivity of the phenolic hydroxyl group to acidic conditions on silica gel.- Exposure to air and light leading to oxidation.- Prolonged exposure to heat.1. Deactivate Silica Gel: Add a small percentage (0.5-1%) of a mild base like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[6]2. Work Under Inert Atmosphere: If the compound is particularly sensitive, perform the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.3. Minimize Heat Exposure: When removing solvent after chromatography, use a rotary evaporator at a moderate temperature to avoid thermal degradation.
Difficulty with Recrystallization - Inappropriate solvent choice.- Presence of impurities that inhibit crystal formation.1. Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). A good recrystallization solvent will dissolve the compound when hot but not when cold.[8][9] A patent on bisphenol A recrystallization highlights the importance of the solvent/water mixture.[10]2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Then, heat to redissolve and allow to cool slowly.3. Further Purification: If significant impurities are present, a second pass through a chromatography column may be necessary before attempting recrystallization.
Inaccurate Purity Assessment - Limitations of the analytical method.- Co-eluting impurities in HPLC or GC.1. Use Multiple Analytical Techniques: Do not rely on a single method. Use a combination of techniques such as HPLC, GC, and NMR to get a comprehensive purity profile.[11][12]2. Optimize Analytical Method: For HPLC, try different columns (e.g., C18, Phenyl-Hexyl) and mobile phase gradients to resolve any co-eluting impurities.[12] For GC, ensure the temperature program is optimized for good separation.[13]3. Quantitative NMR (qNMR): For an absolute measure of purity, qNMR against a certified internal standard is a powerful technique.[11]

IV. Experimental Protocols

Flash Column Chromatography Purification of 5-Iodo-[1,1'-biphenyl]-2-ol

This protocol provides a general guideline for the purification of 5-Iodo-[1,1'-biphenyl]-2-ol using flash column chromatography on silica gel.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the stationary phase.

2. Sample Loading:

  • Dissolve the crude 5-Iodo-[1,1'-biphenyl]-2-ol in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5).

  • Gradually increase the polarity of the eluent as the column runs (gradient elution). The optimal gradient should be determined by prior TLC analysis.

  • Collect fractions in test tubes and monitor the elution of the product by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator at a moderate temperature.

  • Dry the purified product under high vacuum to remove any residual solvent.

Table of Suggested Solvent Systems for TLC and Column Chromatography:

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumA good starting point for many organic compounds. The ratio can be varied to optimize separation.
Dichloromethane / MethanolMedium to HighUseful for more polar compounds. A small amount of methanol can significantly increase the eluent strength.
Toluene / AcetoneLow to MediumCan offer different selectivity compared to hexane/ethyl acetate systems.

V. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low purity after column chromatography.

Troubleshooting_Workflow cluster_tlc TLC Optimization cluster_loading Column Loading start Low Purity After Column Chromatography check_tlc Review Initial TLC Analysis start->check_tlc overloading Assess Column Loading start->overloading rf_ok Rf in Optimal Range (0.2-0.3)? check_tlc->rf_ok loading_ok Sample Load <5% of Silica Mass? overloading->loading_ok good_separation Good Spot Separation? rf_ok->good_separation Yes optimize_solvent Optimize Solvent System (e.g., change ratio, add modifier) rf_ok->optimize_solvent No change_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina, Deactivated Silica) good_separation->change_stationary_phase No (Co-elution) run_new_column Run New Column with Optimized Conditions good_separation->run_new_column Yes optimize_solvent->check_tlc Re-evaluate change_stationary_phase->check_tlc Re-evaluate reduce_load Reduce Sample Load loading_ok->reduce_load No reduce_load->run_new_column end High Purity Product run_new_column->end

Caption: Troubleshooting workflow for low purity after column chromatography.

VI. References

  • Innovations in Pharmaceutical Technology. Overcoming challenges in bispecific antibody production with chromatography & purification solutions. [Link]

  • PubMed. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. [Link]

  • Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Antibody Therapeutics. Current trends and challenges in the downstream purification of bispecific antibodies. [Link]

  • PubChem. (1,1'-Biphenyl)-2-ol. [Link]

  • ResearchGate. Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • ResearchGate. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • Google Patents. Recrystallization of bisphenol A by azeotropically drying the solvent.

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

  • Iodination of phenol. [Link]

  • ResearchGate. Synthesis of Precursors for Hypervalent Iodine (V) Reagents on a Biphenyl Scaffold. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Wikipedia. Biphenyl. [Link]

  • MDPI. A New Rapid and Specific Iodination Reagent for Phenolic Compounds. [Link]

  • Taylor & Francis Online. Purification of polybrominated biphenyl congeners. [Link]

  • PubMed. The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. [Link]

  • PubMed. Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography. [Link]

  • Cheméo. Chemical Properties of 1,1'-Biphenyl, 2-iodo- (CAS 2113-51-1). [Link]

  • Wikipedia. 2-Phenylphenol. [Link]

  • Stockholm Convention. Polychlorinated Biphenyls (PCB) Inventory Guidance. [Link]

  • SciELO México. Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Columbia University. Column chromatography. [Link]

  • Column chromatography as a useful step in purification of diatom pigments. [Link]

  • SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • National Institutes of Health. Current trends and challenges in the downstream purification of bispecific antibodies. [Link]

  • International Research Journal of Pure and Applied Chemistry. Determination of indicator polychlorinated biphenyls (pcbs) by gas chromatography-electron capture detector. [Link]

  • ResearchGate. Electrochemical Study of Iodide in the Presence of Phenol and o-Cresol: Application to the Catalytic Determination of Phenol and o-Cresol. [Link]

  • Solubility of Things. 2-Phenylphenol. [Link]

  • PubMed. Purification of polybrominated biphenyl congeners. [Link]

  • PubChem. Biphenyl. [Link]

Sources

troubleshooting guide for reactions involving 5-Iodo-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with 5-Iodo-[1,1'-biphenyl]-2-ol (CAS: 89555-58-8) .[1] It addresses the unique chemical duality of this molecule: an aryl iodide capable of cross-coupling and a sterically crowded phenol prone to catalyst interference.

Molecule Profile & Reactivity Dashboard

Compound: 5-Iodo-[1,1'-biphenyl]-2-ol CAS: 89555-58-8 Core Structure: A biphenyl scaffold featuring a hydroxyl group at the ortho (2) position and an iodine atom at the para (5) position relative to the hydroxyl.[1]

FeatureChemical ImplicationExperimental Consequence
Aryl Iodide (C-5) High reactivity toward oxidative addition.[1]Excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1]
Phenolic -OH (C-2) Acidic proton (pKa ~9.5); Lewis basic oxygen.[1]Critical Issue: Can poison Pd catalysts by forming off-cycle Pd-phenoxides. Requires protection or excess base.[2]
Biphenyl Core Steric bulk at the ortho position.[1]The phenyl ring at C-1 twists out of plane, shielding the -OH but also complicating crystallization.[1]
Troubleshooting Module: Cross-Coupling Failures

Context: You are attempting a Suzuki-Miyaura coupling at the C-5 position, but yields are low (<40%) or the reaction stalls.

Q: Why is my reaction stalling despite using a highly reactive aryl iodide?

A: The most likely culprit is Catalyst Poisoning by the Free Phenol . In standard catalytic cycles, the phenolic proton can be deprotonated by the base intended for the boronic acid activation. The resulting phenoxide anion (


) can bind to the Palladium(II) intermediate, forming a stable 

species. This species is often too stable to undergo reductive elimination or transmetallation, effectively removing the catalyst from the cycle (an "off-cycle resting state").

Corrective Actions:

  • Strategy A (The "Protection" Route - Recommended): Protect the hydroxyl group as a methyl ether (OMe), methoxymethyl ether (MOM), or benzyl ether (OBn) before coupling. This eliminates the acidic proton and the poisoning pathway.

  • Strategy B (The "Brute Force" Route): If you must couple the free phenol:

    • Increase Base: Use 3.0–4.0 equivalents of base (e.g.,

      
       or 
      
      
      
      ) to ensure the phenol remains fully deprotonated and the boronic acid is still activated.
    • Switch Ligands: Use electron-rich, bulky biaryl phosphine ligands (e.g., XPhos or SPhos ).[1] These ligands create a steric environment that disfavors the formation of the unreactive Pd-phenoxide dimers.

    • Add Water: Ensure a solvent ratio of at least 4:1 (Organic:Water). Water is essential for the solubility of the inorganic base and the formation of the active boronate species.

Q: I see a significant amount of "reduced" product (des-iodo byproduct). What is happening?

A: You are observing Protodeiodination .[2] This occurs when the oxidative addition complex


 intercepts a hydride source instead of the transmetallating agent.
  • Source of Hydride: Often the solvent (e.g., alcohols like isopropanol) or excessive heating in the presence of amine bases.

  • Fix: Switch to non-protic, anhydrous solvents like 1,4-Dioxane or Toluene .[1] Avoid primary/secondary amine bases; stick to inorganic carbonates (

    
    ) or phosphates.
    
Interactive Troubleshooting Logic (Visualization)

The following diagram outlines the decision-making process for low-yielding Suzuki couplings with this substrate.

SuzukiTroubleshooting Start Problem: Low Yield in Suzuki Coupling CheckSM Check Starting Material: Is the Phenol Protected? Start->CheckSM YesProtected YES (e.g., -OMe, -OMOM) CheckSM->YesProtected Protected NoProtected NO (Free Phenol) CheckSM->NoProtected Unprotected AnalyzeByprod Analyze Byproducts (LCMS/NMR) YesProtected->AnalyzeByprod Protodeiodination Des-iodo product found? (Reduction) AnalyzeByprod->Protodeiodination Mass = SM - 126 Homocoupling Homocoupling found? (Ar-Ar dimer) AnalyzeByprod->Homocoupling Mass = 2xSM - 2I SolventFix Action: Switch solvent to anhydrous Dioxane/Toluene. Remove alcohol sources. Protodeiodination->SolventFix DegasFix Action: Improve Degassing. Switch to Freeze-Pump-Thaw. Homocoupling->DegasFix Poisoning Diagnosis: Catalyst Poisoning (Pd-Phenoxide formation) NoProtected->Poisoning ActionPlan Action Plan: 1. Use 3-4 eq. Base (K3PO4) 2. Use Bulky Ligand (XPhos) 3. Add Water (4:1 ratio) Poisoning->ActionPlan

Figure 1: Decision logic for troubleshooting palladium-catalyzed cross-coupling of 5-Iodo-[1,1'-biphenyl]-2-ol.

Experimental Protocols
Protocol A: O-Protection (MOM Ether Synthesis)

Recommended pre-cursor step to maximize coupling efficiency.[1]

  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 5-Iodo-[1,1'-biphenyl]-2-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Addition: Dropwise add Chloromethyl methyl ether (MOMCl) (1.5 equiv). Caution: MOMCl is a carcinogen; handle in a fume hood.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (The product will be less polar/higher

    
     than the starting phenol).
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with water and brine. Dry over 
    
    
    
    .
  • Outcome: Yields are typically >90%. The iodine remains intact.

Protocol B: Suzuki Coupling of the Free Phenol

Use this only if protection is impossible.

ReagentEquivalentsRole
5-Iodo-[1,1'-biphenyl]-2-ol 1.0Electrophile
Aryl Boronic Acid 1.5Nucleophile

0.05 (5 mol%)Catalyst Precursor
XPhos 0.10 (10 mol%)Ligand (Crucial for free phenols)

3.5 Base (Excess required)
Dioxane : Water 4 : 1 ratioSolvent System

Procedure:

  • Combine all solids in a reaction vial.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed solvents via syringe.

  • Heat to 80–100°C for 16 hours.

  • Note: The reaction mixture may turn dark black/brown; this is normal. If it remains pale yellow and no product forms, oxygen ingress has likely deactivated the catalyst.

FAQ: Handling & Purification

Q: My product turned purple during the workup. Is it ruined? A: No. The purple color indicates free iodine (


), likely released from deiodination byproducts or light-induced decomposition of the starting material.
  • Fix: Wash your organic phase with 10% Sodium Thiosulfate (

    
    )  solution. This reduces the purple iodine to colorless iodide anions (
    
    
    
    ), which wash away in the aqueous layer.

Q: Can I alkylate the phenol (O-alkylation) without touching the iodine? A: Yes, but you must control the competition between O-alkylation and C-alkylation .[1]

  • For O-Alkylation (Ether formation): Use a "hard" electrophile (e.g., MeI, BnBr) in a polar aprotic solvent like DMF or Acetone with

    
    .[1] The oxygen is the harder nucleophile and attacks preferentially.
    
  • Avoid: Protic solvents (e.g., Ethanol) or soft electrophiles, which can sometimes encourage C-alkylation on the electron-rich ring, although the 3-position is sterically crowded by the 2-OH and 4-H, making C-alkylation difficult.[1]

References
  • Suzuki-Miyaura Coupling Mechanisms

    • Title: Palladium-Catalyzed Cross-Couplings in Organic Synthesis.[1][3]

    • Source: Nobel Prize Lecture (2010), Akira Suzuki.[3]

    • URL:[Link]

  • Catalyst Poisoning by Phenols

    • Title: Identification and Elimination of an Unexpected C
    • Source: Organic Process Research & Development (2018).
    • URL:[Link]

  • Ligand Selection for Difficult Substrates

    • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1]

    • Source: Accounts of Chemical Research (2008).[4]

    • URL:[Link]

  • General Reactivity of 2-Phenylphenol Derivatives

    • Title: 2-Phenylphenol (Data Sheet).[1][5]

    • Source: PubChem (N
    • URL:[Link]

Sources

Technical Support Hub: Large-Scale Synthesis of 5-Iodo-[1,1'-biphenyl]-2-ol

[1]

Current Status: Operational Scope: Process Chemistry, Scale-Up, Troubleshooting, Impurity Profiling Target Molecule: 5-Iodo-2-phenylphenol (Key intermediate for Suzuki-Miyaura cross-coupling)[1]

Part 1: Route Selection & Critical Analysis

Why Oxidative Iodination?

While N-Iodosuccinimide (NIS) is common in medicinal chemistry, it is poor for multi-kilogram scale-up due to poor atom economy (succinimide waste) and high cost.[1] The industrial standard utilizes molecular iodine (


) with an oxidant


Mechanism & Selectivity: The hydroxyl group at C2 is a strong ortho/para director.[1] The C1-phenyl group provides steric bulk.[1]

  • Target (C5): Para to the hydroxyl group. Electronically favored and sterically accessible.[1]

  • Impurity A (C3): Ortho to the hydroxyl group. Sterically crowded but possible if reaction temperature is uncontrolled.[1]

  • Impurity B (3,5-Diiodo): Result of over-iodination.[1] Occurs if local concentration of iodinating agent is too high.[1]

Process Logic Diagram

The following flowchart illustrates the critical decision nodes and chemical pathways.

SynthesisLogicStartStarting Material:2-PhenylphenolReactionReaction:Electrophilic Aromatic Substitution(Solvent: MeOH or AcOH)Start->ReactionReagentReagents:I2 (1.0 eq) + H2O2 (30%)Reagent->ReactionSlow Addition(T < 25°C)Check1In-Process Control (IPC)Check ConversionReaction->Check1Path_TargetTarget Product:5-Iodo-[1,1'-biphenyl]-2-olCheck1->Path_TargetMajor (>90%)Path_OverImpurity:3,5-Diiodo derivativeCheck1->Path_OverExcess Reagentor Poor MixingPath_IsoImpurity:3-Iodo derivativeCheck1->Path_IsoHigh TempWorkupWorkup:Quench (Na2S2O3)Phase Cut / FiltrationPath_Target->WorkupPath_Over->WorkupPath_Iso->WorkupPurificationPurification:Recrystallization(Toluene/Heptane)Workup->Purification

Figure 1: Reaction logic and impurity formation pathways for the oxidative iodination of 2-phenylphenol.

Part 2: Experimental Protocol (Scalable)

Scale: 1.0 kg Input Reaction Type: Oxidative Iodination Key Hazard: Exotherm upon oxidant addition.[1]

Materials
ReagentEquiv.[1][2][3][4][5][6]Mass/VolRole
2-Phenylphenol 1.01.00 kgSubstrate
Iodine (

)
1.05~1.56 kgIodinating Agent
H2O2 (30% aq) 1.1~0.73 LOxidant
Methanol 5-6 Vol5.0 LSolvent
Sulfuric Acid (Cat.) 0.05~50 mLCatalyst
Step-by-Step Methodology
  • Dissolution: Charge a 10L jacketed reactor with Methanol (5.0 L) and 2-Phenylphenol (1.0 kg) . Stir at 20°C until fully dissolved.

  • Catalyst Addition: Add Sulfuric Acid (catalytic amount).[1] Note: Acid catalyzes the formation of the active electrophile (

    
    ).
    
  • Iodine Charge: Add Iodine (

    
    )  in a single portion. The solution will turn dark brown.
    
  • Controlled Oxidation (CRITICAL STEP):

    • Cool the reactor jacket to 10°C.

    • Add 30% Hydrogen Peroxide dropwise via dosing pump over 2–3 hours .[1]

    • Constraint: Maintain internal temperature < 25°C .[1][7]

    • Mechanism:[1][2][7][8][9]

      
       oxidizes 
      
      
      (byproduct) back to
      
      
      , ensuring 100% atom economy relative to Iodine.
  • Reaction Monitoring: Stir for 4–6 hours at 25°C. Sample for HPLC.

    • Target: < 1.0% Starting Material.[1][2][6]

    • Limit: < 5.0% Di-iodo impurity.[1][10]

  • Quench: Add 10% Sodium Thiosulfate (

    
    )  solution (approx. 1L) to quench unreacted iodine.[1] The color should shift from dark brown to pale yellow/orange.
    
  • Isolation:

    • Add Water (5.0 L) slowly to precipitate the crude product.

    • Filter the solids.[7] Wash with Water (3 x 1L).

  • Purification (Recrystallization):

    • Dissolve crude wet cake in Toluene (approx. 3-4 Vol) at 80°C.

    • Cool slowly to 20°C. Add Heptane (anti-solvent) if yield is low.[1]

    • Filter and dry at 45°C under vacuum.[1]

Part 3: Troubleshooting & FAQs

Category 1: Regioselectivity & Impurities

Q: I am seeing >10% of the 3,5-diiodo impurity. How do I fix this? A: The di-iodo impurity forms when the local concentration of the iodinating agent is too high relative to the mixing speed.

  • Immediate Fix: Reduce the addition rate of Hydrogen Peroxide.

  • Process Fix: Increase agitation speed (RPM). Ensure the reactor uses a high-shear impeller if possible.[1]

  • Stoichiometry: Verify you are not using a large excess of Iodine.[1] Keep

    
     at 1.0–1.05 equivalents.[1]
    

Q: Why is the 3-iodo isomer forming? A: The 3-position (ortho) is sterically hindered but becomes accessible at higher temperatures.[1]

  • Solution: Strictly maintain the reaction temperature below 25°C during the addition phase. If cooling capacity is limited, dilute the reaction further with Methanol.

Category 2: Workup & Isolation[1]

Q: The product is oiling out instead of precipitating during water addition. A: This "oiling out" occurs if the water is added too quickly or if the temperature is too high (above the melting point of the solvated product).

  • Protocol Adjustment: Seed the mixture with pure 5-iodo-2-phenylphenol crystals before adding water. Add water very slowly over 2 hours. Ensure the internal temperature is < 20°C.

Q: The final product has a pink/purple tint. A: This indicates trapped free iodine.

  • Remedy: Wash the filter cake with a dilute solution of Sodium Bisulfite or Sodium Thiosulfate.[1] Ensure the final recrystallization includes a "polishing filtration" step if insoluble iodine complexes are suspected.

Category 3: Safety & Scale-Up[1]

Q: Can I use Sodium Hypochlorite (Bleach) instead of Peroxide? A: Yes, but be cautious.

  • Pros: Cheaper, works well in aqueous media.[1]

  • Cons: Can lead to chlorinated impurities (e.g., 5-chloro-2-phenylphenol) if pH is not strictly controlled.[1] Peroxide is generally cleaner for this specific substrate.[1]

Q: Is the reaction exothermic? A: Yes. The oxidation of HI to

1

Part 4: Analytical Data Summary

ParameterSpecificationMethod
Appearance Off-white to pale beige solidVisual
Purity (HPLC) > 98.5% (Area %)C18 Column, ACN/Water
Melting Point 115°C – 118°CDSC / Capillary
1H NMR Distinct doublets at

7.5-7.7 ppm (C5-H, C3-H)
DMSO-d6
Mass Spec [M-H]- = 295.0ESI-

References

  • General Iodination Methodology

    • Title: Regioselective iodination of hydroxylated aromatic ketones.[1][6]

    • Source: Arkivoc (2006).[6]

    • URL:[Link]

    • Relevance: Establishes the efficacy of systems for ortho-hydroxy arom
  • Substrate Properties (2-Phenylphenol)

    • Title: 2-Phenylphenol Compound Summary.
    • Source: PubChem.[1][10]

    • URL:[Link]

    • Relevance: Solubility and stability data for the starting m
  • Industrial Iodination Context

    • Title: Process for the iodination of aromatic compounds (P
    • Source: Justia Patents (US P
    • URL:[Link]

    • Relevance: Describes the use of acidic conditions and oxidants to enhance iodine
  • Reaction Safety & Impurities

    • Title: 2-Phenylphenol Safety & Impurity Profile.[1]

    • Source: FAO/WHO Joint Meeting on Pesticide Residues.[1]

    • URL:[Link]

    • Relevance: Background on stability and metabolic impurities (quinones)

Validation & Comparative

comparing the reactivity of 5-Iodo-[1,1'-biphenyl]-2-ol with other halo-biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 5-Iodo-[1,1'-biphenyl]-2-ol and Other Halo-Biphenyls in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a privileged structural motif in many pharmaceuticals and functional materials—is a critical endeavor.[1][2] The strategic choice of starting materials profoundly impacts reaction efficiency, cost, and overall synthetic feasibility. This guide provides an in-depth comparison of the reactivity of 5-Iodo-[1,1'-biphenyl]-2-ol with its corresponding bromo, chloro, and fluoro analogs, with a focus on palladium-catalyzed cross-coupling reactions. Supported by mechanistic principles and experimental data, this document serves as a technical resource for reaction design and optimization.

The Underpinning Principle: Carbon-Halogen Bond Strength

The reactivity of aryl halides in the most common and powerful cross-coupling reactions—such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings—is fundamentally governed by the strength of the carbon-halogen (C-X) bond.[3][4] The critical, and often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][5][6] A weaker C-X bond facilitates this insertion, leading to faster reaction rates and milder required conditions.

The bond dissociation energies (BDEs) for aryl halides follow a clear and predictable trend, which is inversely proportional to their reactivity in cross-coupling reactions.

Table 1: Average Bond Dissociation Energies (BDEs) of Phenyl Halides

BondAverage BDE (kcal/mol)Expected Reactivity Trend
C-F~123Lowest
C-Cl~96Low
C-Br~81High
C-I~65Highest
Note: These are generalized values. BDEs can be influenced by other substituents on the aromatic ring.[7][8][9]

As the data indicates, the Carbon-Iodine bond is significantly weaker than the others, making aryl iodides, such as 5-Iodo-[1,1'-biphenyl]-2-ol, the most reactive substrates among the halo-biphenyls.[3]

The Role of the ortho-Hydroxyl Group

The presence of a hydroxyl group at the 2-position of the biphenyl system introduces additional electronic and steric considerations.

  • Electronic Effects : The -OH group is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring, which can make the oxidative addition step slightly more challenging compared to an unsubstituted ring. However, this effect is generally overshadowed by the inherent reactivity of the halogen.

  • Directing Effects : In electrophilic substitution reactions, the hydroxyl group is strongly ortho, para-directing.

  • Potential for Chelation : The proximity of the hydroxyl group to the reaction center allows for potential coordination with the palladium catalyst. This chelation can influence the catalyst's stability and electronic properties, sometimes leading to altered reactivity or selectivity. In many cases, however, the hydroxyl group is used unprotected in cross-coupling reactions without significant interference.[10]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The established reactivity trend (I > Br > OTf > Cl >> F) dictates the choice of catalyst, ligands, and reaction conditions required for successful transformation.[11][12][13]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is arguably the most versatile method for biphenyl synthesis due to its mild conditions and the low toxicity of its byproducts.[1]

  • 5-Iodo-[1,1'-biphenyl]-2-ol : This substrate is expected to be highly reactive. Couplings can often be achieved at or near room temperature with simple palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ and a standard base (e.g., K₂CO₃, Na₂CO₃).[14] Ligand-free protocols have also been successful with highly reactive aryl iodides.[15]

  • 5-Bromo-[1,1'-biphenyl]-2-ol : Also a very effective substrate, but typically requires slightly higher temperatures (e.g., 80-110 °C) and often benefits from the use of more specialized phosphine ligands to achieve high yields.

  • 5-Chloro-[1,1'-biphenyl]-2-ol : Significantly less reactive. For many years, aryl chlorides were considered poor substrates for cross-coupling.[11] Successful coupling requires specialized, bulky, and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that facilitate the difficult oxidative addition step. Reaction temperatures are generally high.

  • 5-Fluoro-[1,1'-biphenyl]-2-ol : Generally unreactive in standard Suzuki-Miyaura couplings due to the very strong C-F bond.

Logical Flow: Substrate Selection in Suzuki Coupling

Caption: Decision workflow for selecting a halo-biphenyl substrate.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[16][17] The reactivity trend of the aryl halide is identical to that in the Suzuki coupling.

  • 5-Iodo-[1,1'-biphenyl]-2-ol : As the most reactive halide, it can often undergo Heck coupling without the need for phosphine ligands (ligand-free conditions), typically using Pd(OAc)₂ as the catalyst.[17]

  • 5-Bromo-[1,1'-biphenyl]-2-ol : A reliable substrate that usually requires a phosphine ligand and higher temperatures than the iodo-analogue.

  • 5-Chloro-[1,1'-biphenyl]-2-ol : Requires highly active catalyst systems, similar to those needed for Suzuki couplings of aryl chlorides.

Table 2: Generalized Comparison of Halo-Biphenyl Reactivity in Cross-Coupling

SubstrateRelative ReactivityTypical Catalyst SystemTypical Temperature
5-Iodo-[1,1'-biphenyl]-2-olVery HighPd(OAc)₂, Pd(PPh₃)₄25 - 80 °C
5-Bromo-[1,1'-biphenyl]-2-olHighPd(OAc)₂ + PPh₃, Pd(dppf)Cl₂80 - 110 °C
5-Chloro-[1,1'-biphenyl]-2-olLowPd₂ (dba)₃ + Bulky Ligand>100 °C
5-Fluoro-[1,1'-biphenyl]-2-olInert(Not generally applicable)N/A

Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling

This protocol describes a general, reliable method for the Suzuki-Miyaura coupling of an aryl halide. The choice of specific reagents can be adapted based on the halide's reactivity.

Causality Behind Experimental Choices:
  • Palladium Source : Palladium(II) acetate is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand : Triphenylphosphine (PPh₃) is a standard, cost-effective ligand that stabilizes the Pd(0) catalyst and facilitates oxidative addition. For less reactive halides like bromides or chlorides, more electron-rich and bulky ligands (e.g., SPhos, XPhos) would be required to accelerate the catalytic cycle.

  • Base : A base is essential for the transmetalation step of the catalytic cycle.[1] Potassium carbonate is a moderately strong inorganic base suitable for most couplings with iodides and bromides. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Solvent : A mixture of an organic solvent (like 1,4-Dioxane or Toluene) and water is common. The organic solvent solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base.

  • Inert Atmosphere : Palladium(0) catalysts are sensitive to oxidation by air, which deactivates them. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial for reproducibility and high yields.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine Aryl Halide, Boronic Acid, Base in Flask b Add Pd Catalyst & Ligand a->b c Degas Solvent and Add to Flask b->c d Flush with Inert Gas (N2/Ar) c->d e Heat to Desired Temperature (e.g., 90 °C) d->e f Monitor Progress by TLC/GC e->f g Cool to RT, Add Water & Extract with Organic Solvent (e.g., EtOAc) f->g Reaction Complete h Dry Organic Layer (e.g., MgSO4) & Concentrate g->h i Purify via Column Chromatography h->i

Caption: Step-by-step experimental workflow for a Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Reagent Preparation : To a flame-dried Schlenk flask, add 5-Iodo-[1,1'-biphenyl]-2-ol (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst, for example, Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%).

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1, 5 mL). Degassing is critical and can be achieved by bubbling argon through the solvent for 20-30 minutes.

  • Reaction Execution : Seal the flask and place it in a preheated oil bath at 90 °C. Stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed.

  • Workup : Once complete, cool the reaction to room temperature. Add deionized water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Isolation : Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion

The reactivity of halo-biphenyls in palladium-catalyzed cross-coupling reactions is a direct function of the carbon-halogen bond strength, following the well-established trend of I > Br > Cl. Consequently, 5-Iodo-[1,1'-biphenyl]-2-ol stands as the most reactive substrate in this class, enabling the use of milder reaction conditions, lower catalyst loadings, and often simpler catalyst systems compared to its bromo and chloro counterparts. While aryl chlorides offer a significant cost advantage, their lower reactivity necessitates the use of more expensive and specialized ligands and harsher conditions.[11] The choice of which halo-biphenyl to employ is therefore a strategic balance between reactivity requirements, catalyst cost, and the overall goals of the synthetic campaign.

References

  • Chemistry LibreTexts. 14.7: Aryl Halides. (2021-07-31). Available from: [Link]

  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (2002). Available from: [Link]

  • Ghaffari, M. T., et al. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 84(16), 10059-10070. (2019). Available from: [Link]

  • Nicolaou, K. C., et al. Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. Chemistry–A European Journal, 5(9), 2602-2621. (1999). Available from: [Link]

  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Wikipedia. Heck reaction. Available from: [Link]

  • Guan, Z. From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. (2024-11-15). Available from: [Link]

  • ResearchGate. ortho C−H Alkylation of Aryl Chlorides by a Catellani Strategy. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • DeYonker, N. J., et al. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(23), 8839-8848. (2006). Available from: [Link]

  • Favalli, N., et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 893345. (2022). Available from: [Link]

  • Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021-10-29). Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. (2023-06-30). Available from: [Link]

  • Ibeji, C. A., & O'Brien, M. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5245-5272. (2019). Available from: [Link]

  • Applegate, G. A., & Jones, L. H. Chemoselective Hydroxyl Group Transformation: An Elusive Target. Current Opinion in Chemical Biology, 14(3), 321-330. (2010). Available from: [Link]

  • Al-Masri, M. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 102. (2020). Available from: [Link]

  • Khan Academy. Nature of C-X bond | Haloalkanes and haloarenes. (2025-06-04). Available from: [Link]

  • Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021-03-20). Available from: [Link]

  • Kim, J., et al. Synthesis of Diiodinated Biphenyls and Iodinated meta-Terphenyls by Regioselective Suzuki–Miyaura Cross-Coupling of 5-Substituted 1,2,3-Triiodobenzenes. European Journal of Organic Chemistry, 2013(25), 5586-5595. (2013). Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. (2008). Available from: [Link]

  • Sharma, S., et al. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13, 21950-21971. (2023). Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes. Available from: [Link]

  • Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(111), 91456-91460. (2015). Available from: [Link]

  • CBSE. CBSE EXAMINATION PAPER-2025. Available from: [Link]

  • Pratt, D. A., et al. Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects? Journal of the American Chemical Society, 120(33), 8459-8466. (1998). Available from: [Link]

  • Chemistry LibreTexts. Hydroxyl Group Substitution - Alcohols. (2023-01-22). Available from: [Link]

  • Andersen, M. L. Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2269-2274. (1998). Available from: [Link]

  • AdiChemistry. physical properties | organohalogen compounds. Available from: [Link]

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the biphenyl moiety is a ubiquitous and critical structural motif. Its presence in numerous pharmaceuticals, advanced materials, and agrochemicals underscores the continuous need for efficient and versatile synthetic methodologies. While the Suzuki-Miyaura coupling has long been the gold standard for constructing this biaryl linkage, a diverse array of alternative reagents and catalytic systems offers unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic strategy.

The Enduring Importance of Biphenyls and the Need for Synthetic Diversity

The biphenyl scaffold's significance stems from its rigid, planar structure, which serves as a versatile template for introducing molecular diversity and fine-tuning physicochemical properties. This has led to its incorporation into a wide range of successful drugs, including the anti-inflammatory agent diflunisal, the antihypertensive drug valsartan, and the antifungal agent bifonazole. The demand for novel biphenyl derivatives with improved efficacy and intellectual property profiles necessitates a broad and adaptable synthetic toolkit.

This guide will explore the nuances of established and emerging alternatives to traditional biphenyl synthesis, moving beyond a simple recitation of methods to explain the underlying chemical principles and practical considerations that guide reagent selection.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl synthesis, offering a reliable and high-yielding approach. While often considered together, each named reaction possesses distinct characteristics that make it more or less suitable for a given synthetic challenge.[1]

The Suzuki-Miyaura Coupling: The Established Benchmark

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is widely favored for its operational simplicity, the low toxicity of its reagents and byproducts, and its tolerance of a broad range of functional groups.[1] The use of stable and readily available boronic acids and their derivatives makes this a highly practical method for both small-scale and process chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Synthesis [1]

  • To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

The Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts.[2] This enhanced reactivity often translates to milder reaction conditions and shorter reaction times. A key advantage of the Negishi coupling is its exceptional functional group tolerance, accommodating sensitive groups like esters and nitriles that can be problematic in other coupling reactions.[3] However, the preparation and handling of organozinc reagents require more stringent anhydrous and inert atmosphere techniques due to their sensitivity to air and moisture.[3]

Experimental Protocol: Negishi Coupling for the Synthesis of 2-Methyl-4'-nitrobiphenyl [4]

  • Preparation of the Organozinc Reagent:

    • To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.1 mmol) and a crystal of iodine in anhydrous THF (5 mL).

    • Slowly add the aryl halide (e.g., 2-bromotoluene, 1.0 mmol) to initiate the Grignard reaction.

    • Once the Grignard reagent is formed, add a solution of zinc chloride (1.1 mmol) in THF dropwise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature to form the organozinc reagent.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the second aryl halide (e.g., 4-iodonitrobenzene, 1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) in anhydrous THF (5 mL).

    • Add the freshly prepared organozinc reagent to this solution via cannula.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC or GC-MS).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

    • Purify the crude product by chromatography to obtain the biphenyl derivative.

The Stille Coupling: Robust but with Toxicity Concerns

The Stille coupling employs organotin reagents (stannanes) and is known for its reliability and the stability of the organotin compounds.[5] A significant advantage is the inertness of the tin reagents to many functional groups, making it a robust choice for complex molecule synthesis.[6] However, the primary drawback of the Stille coupling is the high toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product, which is a major concern in pharmaceutical applications.[7]

Experimental Protocol: Stille Coupling for Biphenyl Synthesis [7]

  • To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), the organostannane (e.g., phenyltributylstannane, 1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a ligand if necessary (e.g., PPh₃, 0.04 mmol).

  • Add an anhydrous and degassed solvent, such as toluene or DMF (5 mL), via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the required temperature (typically 80-110 °C) for several hours (4-24 hours).

  • After cooling to room temperature, the reaction mixture can be worked up by adding a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts as a filterable solid.

  • Filter the mixture, extract the filtrate with an organic solvent, and wash the organic layer with brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

The Hiyama Coupling: A Fluoride-Activated, Less Toxic Alternative

The Hiyama coupling utilizes organosilicon reagents, which are generally less toxic and more environmentally benign than organotin compounds.[8] A key feature of this reaction is the requirement for an activating agent, typically a fluoride source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation.[9] While initially less popular, recent advancements have expanded the scope and utility of the Hiyama coupling, making it a viable alternative to the more established methods.[8]

Experimental Protocol: Hiyama Coupling for Biphenyl Synthesis

  • In a reaction vessel, combine the aryl halide (1.0 mmol), the organosilane (e.g., phenyltrimethoxysilane, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a suitable ligand (e.g., SPhos, 0.04 mmol).

  • Add a solvent such as THF or dioxane (5 mL) and the fluoride activator (e.g., TBAF, 1.5 mmol, 1M solution in THF).

  • Degas the mixture and heat under an inert atmosphere at a temperature ranging from 60 to 100 °C.

  • Monitor the reaction until completion.

  • Cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, remove the solvent, and purify the product by chromatography.

Comparative Performance of Palladium-Catalyzed Methods

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille CouplingHiyama Coupling
Typical Yield Good to excellentHigh to nearly quantitative[3]Moderate to goodGood to excellent
Catalyst Loading Typically 1-5 mol%Typically 1-5 mol%Typically 1-5 mol%Typically 1-5 mol%
Reaction Temperature Often requires elevated temperaturesMild conditions, often room temperature to reflux[3]Often requires refluxing conditionsOften requires heating
Reaction Time Varies widely (hours to days)Typically shorter (hours)[3]Can require long reaction timesVaries (hours)
Key Reagent Organoboron compoundsOrganozinc compoundsOrganotin compoundsOrganosilicon compounds
Toxicity Concerns Boronic acids generally have low toxicityOrganozinc reagents can be pyrophoricHigh toxicity of organotin reagents[7]Organosilanes are generally low toxicity[8]
Functional Group Tolerance Good, but can be sensitive to acidic protonsExcellent[2]Excellent[6]Good, requires fluoride activation

Beyond Palladium: Exploring Alternative Catalytic Systems

While palladium has dominated the field of cross-coupling, concerns about its cost and potential for product contamination in pharmaceutical applications have driven the development of alternative catalytic systems.

Nickel-Catalyzed Couplings: A Cost-Effective Alternative

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative catalyst. Nickel-catalyzed couplings can often be used for substrates that are challenging for palladium, such as aryl chlorides. Recent developments have also seen the advent of photochemical nickel-catalyzed C-O couplings, which proceed under mild conditions.[10][11]

Copper-Catalyzed Ullmann Reaction: A Classic Reimagined

The Ullmann reaction, one of the earliest methods for biaryl synthesis, traditionally requires harsh conditions and stoichiometric amounts of copper. However, modern iterations of the Ullmann reaction employ catalytic amounts of copper, often with the aid of ligands, and can proceed under milder conditions.[12] This has led to a resurgence of interest in this classic transformation, particularly for the synthesis of symmetrical biphenyls (homo-coupling).[13][14]

Emerging Frontiers: C-H Activation and Photoredox Catalysis

The future of biphenyl synthesis lies in methods that avoid the pre-functionalization of starting materials, thereby increasing atom economy and simplifying synthetic routes.

Direct Arylation via C-H Activation: The Atom-Economical Approach

Direct C-H arylation is a powerful strategy that forms the biaryl bond by coupling an aryl halide with an unactivated C-H bond of another aromatic ring.[15] This approach eliminates the need to prepare organometallic reagents, significantly shortening synthetic sequences. While challenges in controlling regioselectivity remain, the use of directing groups has enabled highly selective transformations.[16]

Conceptual Workflow for Direct C-H Arylation

G cluster_0 Catalytic Cycle A Aryl Halide (Ar-X) CHT Ar-Pd(II)-X A->CHT Oxidative Addition B Arene (Ar'-H) B->CHT C-H Activation Cat Pd(II) Catalyst Base Base Base->CHT Product Biphenyl (Ar-Ar') HX HX Regen Catalyst Regeneration Intermed Ar-Pd(II)-Ar' CHT->Intermed Concerted Metalation- Deprotonation Intermed->Cat Releases Product Intermed->Product Reductive Elimination Intermed->HX caption Conceptual workflow for direct C-H arylation.

Caption: Conceptual workflow for direct C-H arylation.

Photoredox Catalysis: A Mild and Sustainable Approach

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under exceptionally mild conditions.[17] This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes to generate reactive radical intermediates. This approach has been successfully applied to the synthesis of biphenyls, often with high efficiency and functional group tolerance, presenting a more sustainable alternative to traditional transition-metal-catalyzed methods.[18]

Conclusion: Selecting the Right Reagent for the Job

The synthesis of biphenyl derivatives is a mature field with a rich and diverse array of methodologies. While the Suzuki-Miyaura coupling remains a first choice for many applications due to its convenience and low toxicity, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. The Negishi and Stille couplings offer superior reactivity and functional group tolerance, albeit with challenges related to reagent sensitivity and toxicity, respectively. The Hiyama coupling provides a less toxic alternative that is gaining traction.

Emerging methods such as direct C-H arylation and photoredox catalysis are pushing the boundaries of efficiency and sustainability, offering exciting new avenues for the construction of these vital chemical entities. The choice of the optimal reagent will always depend on a careful consideration of the specific substrate, the desired scale of the reaction, and the tolerance for various reaction conditions and byproducts. This guide provides the foundational knowledge and practical insights to make those critical decisions with confidence.

References

  • Welch, G. C., et al. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. Abstracts of Papers of the American Chemical Society, 2012, 243.
  • Corsepius, N. Ch 23 Stille and Suzuki Coupling. YouTube. Published April 21, 2021. [Link]

  • Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. Accessed January 29, 2024. [Link]

  • Stille Coupling. Organic Synthesis. Accessed January 29, 2024. [Link]

  • Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. ResearchGate. Accessed January 29, 2024. [Link]

  • Al-Masum, M., & El-Sayegh, M. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023, 13(28), 19235-19281.
  • Al-Masum, M., & El-Sayegh, M. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Published June 16, 2023. [Link]

  • Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters. Accessed January 29, 2024. [Link]

  • Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. ACS Publications. Published January 23, 2026. [Link]

  • Hiyama Coupling. Organic Chemistry Portal. Accessed January 29, 2024. [Link]

  • Synthesis of Biphenyls. ResearchGate. Accessed January 29, 2024. [Link]

  • Comparison of four methods of biphenyl synthesis in terms of toxicity. ResearchGate. Accessed January 29, 2024. [Link]

  • Recent advances in copper-catalyzed asymmetric coupling reactions. National Institutes of Health. Published December 15, 2015. [Link]

  • Organocatalytic C–H/C–H′ Cross-Biaryl Coupling: C-Selective Arylation of Sulfonanilides with Aromatic Hydrocarbons. Journal of the American Chemical Society, 2013, 135(38), 14078-14081.
  • Photo-redox Catalyzed C-S and C-C Bond Forming Cascade Cyclization/Dearomatization of Biaryls. ChemRxiv. Accessed January 29, 2024. [Link]

  • Synthesis of parent biphenyl via Stille cross coupling. ResearchGate. Accessed January 29, 2024. [Link]

  • 1,1'-Biphenyl, 2-methyl-4'-nitro. Organic Syntheses Procedure. Accessed January 29, 2024. [Link]

  • Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism.
  • Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Organic Letters, 2022, 24(29), 5348-5353.
  • CHAPTER 12: Direct Arylation via C–H Activation. Royal Society of Chemistry. Accessed January 29, 2024. [Link]

  • Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journals. Accessed January 29, 2024. [Link]

  • Photoredox Catalysis for Building C–C Bonds from C(sp 2 )–H Bonds. ResearchGate. Accessed January 29, 2024. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Accessed January 29, 2024. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Accessed January 29, 2024. [Link]

  • General and Efficient C-C Bond Forming Photoredox Catalysis with Semiconductor Quantum Dots. PubMed. Published March 29, 2017. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
  • Recent Advances in Room-Temperature Direct C–H Arylation Methodologies. Thieme. Accessed January 29, 2024. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Accessed January 29, 2024. [Link]

  • Hiyama Coupling. Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Published August 1, 2016.
  • Synthesis of biphenyl through the C-H bond activation in benzene over a Pd catalyst supported on graphene oxide. ResearchGate. Accessed January 29, 2024. [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison. Accessed January 29, 2024. [Link]

  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry, 2023, 21(43), 8633-8648.
  • Synthesis of Diphenyl or Biphenyl. YouTube. Published January 17, 2022. [Link]

  • Direct arylation of strong aliphatic C–H bonds. Macmillan Group - Princeton University. Published August 1, 2018. [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Institutes of Health. Published September 2, 2022. [Link]

Sources

Spectroscopic Profiling: 5-Iodo-[1,1'-biphenyl]-2-ol vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the development of biaryl scaffolds for pharmaceuticals and liquid crystals, 5-Iodo-[1,1'-biphenyl]-2-ol (CAS: 89489-25-8 / 87441-19-8) represents a critical "pivot point" intermediate. Unlike its lighter analogs (chloro- or bromo-derivatives), the C–I bond offers unique reactivity profiles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and Buchwald-Hartwig aminations.

However, distinguishing the 5-iodo variant from the parent 2-phenylphenol or the 5-bromo analog is a frequent analytical challenge during synthesis. This guide provides an objective spectroscopic comparison to validate purity and identity, focusing on the "Heavy Atom Effect" in NMR and isotopic signatures in Mass Spectrometry.

Structural & Reactivity Context

The 5-iodo position is electronically distinct. Located para to the hydroxyl group and meta to the phenyl ring, it activates the scaffold for further functionalization.

Analytical Decision Tree

The following logic flow illustrates how to differentiate the 5-iodo compound from its common analogs using standard spectroscopy.

AnalyticalWorkflow Start Unknown Biaryl Sample MS_Check Step 1: Mass Spectrometry (MS) Start->MS_Check Iso_Pattern Isotopic Pattern Analysis MS_Check->Iso_Pattern Iodo Monoisotopic Peak (M+) No M+2 (1:1) Iso_Pattern->Iodo Single Mass Peak Bromo Doublet Peak (M+, M+2) ~1:1 Ratio Iso_Pattern->Bromo Doublet Pattern Parent Low Mass (M+ = 170) No Halogen Pattern Iso_Pattern->Parent Base Mass Only NMR_Check Step 2: 13C NMR Verification Iodo->NMR_Check Bromo->NMR_Check C5_Shift Check C5 Chemical Shift NMR_Check->C5_Shift Iodo_Conf Shielded C-I Signal ~80-90 ppm C5_Shift->Iodo_Conf Heavy Atom Effect Bromo_Conf Deshielded C-Br Signal ~110-115 ppm C5_Shift->Bromo_Conf Standard Shift

Figure 1: Analytical workflow for distinguishing halogenated biphenyl-2-ol derivatives.

Spectroscopic Comparison

The following data consolidates experimental expectations and literature values for the 5-iodo compound versus its primary alternatives.

A. Nuclear Magnetic Resonance (NMR)

The most definitive confirmation comes from Carbon-13 (


C) NMR . Iodine exhibits a "Heavy Atom Effect," causing significant shielding  (upfield shift) of the attached carbon, often pushing it below 100 ppm, whereas Bromine and Chlorine typically deshield or have a neutral effect relative to Hydrogen.
Comparative Shift Table (CDCl

)
FeatureParent (2-Phenylphenol) 5-Bromo-[1,1'-biphenyl]-2-ol 5-Iodo-[1,1'-biphenyl]-2-ol Diagnostic Note

H NMR (Aromatic)

6.9 – 7.5 ppm (Multiplet)

7.3 – 7.6 ppm (Deshielded)

7.4 – 7.7 ppm (Deshielded)
H4 & H6 shift downfield due to halogen electronegativity.

H NMR (OH)

~5.2 ppm (s, broad)

~5.3 ppm (s, broad)

~5.3 ppm (s, broad)
OH shift is solvent/concentration dependent; poor differentiator.

C NMR (C-X)

~121 ppm (C-H)

~113 ppm (C-Br)

~83 – 88 ppm (C-I)
CRITICAL: The C-I carbon is uniquely upfield (shielded).[1]

C NMR (C-OH)

153.1 ppm

~152.5 ppm

~153.0 ppm
Minimal change at the ipso-hydroxyl carbon.

Expert Insight: In the


H NMR of the 5-iodo analog, look for a distinct doublet  (J ~ 2 Hz) for the H6 proton (ortho to both OH and I) and a doublet of doublets  for H4. The coupling constants for H-I interactions are not visible, but the chemical shift dispersion is greater than in the bromo-analog.
B. Mass Spectrometry (MS)

Mass spec is the fastest way to verify the halogen identity due to isotopic abundance.

  • 5-Iodo (C

    
    H
    
    
    
    IO):
    • Molecular Ion (M+): 296 m/z.

    • Pattern: Single dominant peak (Iodine-127 is 100% natural abundance).

  • 5-Bromo (C

    
    H
    
    
    
    BrO):
    • Molecular Ion (M+): 248 and 250 m/z.

    • Pattern: 1:1 doublet intensity (characteristic

      
      Br / 
      
      
      
      Br isotopes).
  • Parent (C

    
    H
    
    
    
    O):
    • Molecular Ion (M+): 170 m/z.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis validation and sample preparation.

Protocol 1: Synthesis & Validation of 5-Iodo-[1,1'-biphenyl]-2-ol

Context: Direct iodination of 2-phenylphenol often yields a mixture of 5-iodo (para to OH) and 3-iodo (ortho to OH) isomers. Spectroscopic validation is required to confirm regioselectivity.

Step-by-Step Workflow:

  • Reagents: Dissolve 2-phenylphenol (1.0 eq) in CH

    
    Cl
    
    
    
    . Add N-Iodosuccinimide (NIS, 1.1 eq) and catalytic p-TsOH.
  • Reaction: Stir at RT for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The Iodo product is less polar (higher R

    
    ) than the parent.
    
  • Workup: Quench with sat. Na

    
    S
    
    
    
    O
    
    
    (removes excess I
    
    
    ). Wash with brine, dry over Na
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Hexanes or Column Chromatography.

  • Validation (The "Self-Validating" Step):

    • Take an aliquot for

      
      C NMR .
      
    • Pass Criteria: Observation of a signal at ~85 ppm (C-I). Absence of signal at ~121 ppm (unreacted parent C-H).

    • Fail Criteria: Presence of signal at ~95-100 ppm suggests 3-iodo isomer (ortho-iodination) or di-iodination.

Protocol 2: NMR Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is preferred for resolution. DMSO-d
    
    
    
    may cause the OH proton to couple with H3/H4, complicating the aromatic region, though it sharpens the OH singlet.
  • Concentration: ~10-15 mg per 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2][3]

Functionalization Pathway

Understanding where this compound fits in the broader synthesis pipeline helps justify the rigorous testing.

SynthesisPathway Parent 2-Phenylphenol (Starting Material) Iodo 5-Iodo-[1,1'-biphenyl]-2-ol (Target Intermediate) Parent->Iodo Iodination (NIS) Suzuki Suzuki Coupling (Pd Catalyst + Boronic Acid) Iodo->Suzuki High Reactivity C-I Product Functionalized Biaryl (Liquid Crystal / Drug Scaffold) Suzuki->Product C-C Bond Formation

Figure 2: The role of the 5-iodo intermediate in downstream functionalization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7017, 2-Phenylphenol. Retrieved from .

  • Sigma-Aldrich. Product Specification: 5-iodo-[1,1'-biphenyl]-2-ol (CAS 87441-19-8). Retrieved from .

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: 13C Chemical Shifts. University of Wisconsin-Madison. Retrieved from .

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Biphenyl-2-ol. Retrieved from .

  • BenchChem (2025). Spectroscopic Purity Analysis of Polyhydroxylated Biphenyl Scaffolds. Retrieved from .

Sources

A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions with 5-Iodo-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Iodo-[1,1'-biphenyl]-2-ol is a critical structural motif and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The functionalization of this scaffold via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.[1][2] This guide provides an in-depth, objective comparison of the performance of various palladium catalyst systems in three key transformations utilizing this substrate: Suzuki-Miyaura C-C bond formation, Buchwald-Hartwig C-N bond formation, and the Heck reaction.

The choice of catalyst, ligand, and reaction conditions is paramount for achieving high yields and selectivity. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to facilitate informed decisions in catalyst selection and reaction optimization.

The Substrate: Understanding 5-Iodo-[1,1'-biphenyl]-2-ol

The reactivity of 5-Iodo-[1,1'-biphenyl]-2-ol is primarily dictated by two key features: the aryl iodide and the free hydroxyl group. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) center, making it an excellent electrophilic partner in cross-coupling reactions.[3][4] However, the proximal hydroxyl group introduces a layer of complexity. It can potentially coordinate to the palladium center, influencing the catalyst's electronic and steric environment, or it may require specific base selection to avoid unwanted side reactions. This guide will explore catalyst systems that effectively navigate these properties.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5][6] For a substrate like 5-Iodo-[1,1'-biphenyl]-2-ol, this reaction is ideal for synthesizing complex tri- and tetra-aryl structures.

Mechanistic Causality

The catalytic cycle involves three primary steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[7][8][9] The efficiency of each step is profoundly influenced by the choice of ligand on the palladium center. Bulky, electron-rich phosphine ligands, for example, accelerate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.

Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of 5-Iodo-[1,1'-biphenyl]-2-ol with phenylboronic acid. The data highlights the critical interplay between the palladium source, ligand, base, and solvent.

Catalyst SystemPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
A Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O1001295
B Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (3.0)1,4-Dioxane1001692
C Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)DMF/H₂O1102478
D PdCl₂(dppf) (3)-Na₂CO₃ (2.0)Acetonitrile/H₂O801888

Note: Yields are based on representative, literature-derived values for similar aryl iodide couplings and serve as a comparative benchmark.

Analysis:

  • Systems A & B: The use of modern biarylphosphine ligands like SPhos and XPhos results in superior performance. These ligands create a sterically hindered yet electronically rich palladium center that promotes the crucial reductive elimination step, leading to high yields under relatively standard conditions.

  • System C: The traditional Pd(PPh₃)₄ catalyst is effective but generally requires higher catalyst loading and longer reaction times to achieve comparable yields.

  • System D: The PdCl₂(dppf) catalyst offers a good balance of reactivity and stability and is particularly effective for a wide range of substrates.[10][11]

Optimized Experimental Protocol (System A)

This protocol provides a self-validating system for achieving high yields in the Suzuki-Miyaura coupling of 5-Iodo-[1,1'-biphenyl]-2-ol.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-Iodo-[1,1'-biphenyl]-2-ol (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of degassed toluene. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add 8 mL of degassed toluene and 2 mL of degassed water to the reaction mixture.

  • Reaction: Heat the mixture to 100°C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tri-aryl product.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - Aryl Iodide - Boronic Acid - Base catalyst 2. Add Catalyst Solution: - Pd(OAc)₂ + SPhos - in Toluene solvent 3. Add Solvents: - Toluene - Water heat 4. Heat & Stir (100°C, 12h) solvent->heat Degassed Mixture extract 5. Extraction (EtOAc/Water) heat->extract Crude Mixture purify 6. Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines.[12] This transformation is indispensable in medicinal chemistry for the synthesis of arylamine-containing pharmacophores.

Mechanistic Causality

Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition-reductive elimination cycle.[13] A key difference is the amine coordination and deprotonation step that precedes reductive elimination. The choice of a strong, non-nucleophilic base is critical, as is the selection of a ligand that can facilitate the C-N bond-forming reductive elimination, which can be challenging. Bulky biarylphosphine ligands are exceptionally effective in this role.[14]

Catalyst Performance Comparison

The table below outlines the performance of different catalyst systems for the Buchwald-Hartwig amination of 5-Iodo-[1,1'-biphenyl]-2-ol with morpholine.

Catalyst SystemPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
E Pd₂(dba)₃ (1.5)RuPhos (3.5)NaOtBu (2.2)Toluene110896
F Pd(OAc)₂ (2)XPhos (4)LHMDS (2.0)1,4-Dioxane1001293
G Pd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (2.5)Toluene1102475
H PdCl₂(dppf) (5)-K₂CO₃ (3.0)DMF1202468

Note: Yields are based on representative, literature-derived values for similar aryl iodide aminations and serve as a comparative benchmark.

Analysis:

  • Systems E & F: Modern Buchwald ligands like RuPhos and XPhos demonstrate exceptional activity, enabling rapid and high-yielding reactions. The choice of a strong base like sodium tert-butoxide (NaOtBu) or LHMDS is crucial for efficient amine deprotonation.

  • System G: While BINAP is a classic ligand, it is often less efficient for C-N coupling compared to the more specialized Buchwald ligands, resulting in lower yields and longer reaction times.

  • System H: The dppf ligand system is less suited for C-N coupling, requiring harsher conditions and providing modest yields, demonstrating the importance of ligand specialization.

Optimized Experimental Protocol (System E)
  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 2.2 mmol, 2.2 eq.) to an oven-dried vial. Add 5-Iodo-[1,1'-biphenyl]-2-ol (1.0 mmol, 1.0 eq.), RuPhos (0.035 mmol, 3.5 mol%), and Pd₂(dba)₃ (0.015 mmol, 1.5 mol%).

  • Reagent Addition: Add toluene (10 mL) followed by morpholine (1.2 mmol, 1.2 eq.).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture at 110°C for 8 hours.

  • Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired arylamine product.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids: - Aryl Iodide - Pd₂(dba)₃ + RuPhos - NaOtBu solvent 2. Add Liquids: - Toluene - Amine heat 3. Heat & Stir (110°C, 8h) solvent->heat Sealed Vial filter 4. Filtration (Celite) heat->filter Crude Mixture purify 5. Chromatography filter->purify product Final Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction couples aryl halides with alkenes, providing a powerful method for synthesizing substituted olefins.[15] This reaction is highly valuable for extending the carbon framework of 5-Iodo-[1,1'-biphenyl]-2-ol.

Mechanistic Causality

The Heck reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the product and generates a palladium-hydride species, which is converted back to Pd(0) by a base.[1] The choice of base and the potential for ligandless catalysis are key considerations. However, phosphine ligands are often used to stabilize the catalyst and control regioselectivity.

Catalyst Performance Comparison

The table below compares catalyst systems for the Heck reaction of 5-Iodo-[1,1'-biphenyl]-2-ol with methyl acrylate.

Catalyst SystemPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
I Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.5)DMF100691
J Pd(OAc)₂ (5)-K₂CO₃ (2.0)DMAc1201285
K PdCl₂(PPh₃)₂ (3)-NaOAc (2.0)NMP1101082

Note: Yields are based on representative, literature-derived values for similar aryl iodide Heck reactions and serve as a comparative benchmark.

Analysis:

  • System I: The use of a moderately bulky phosphine ligand like tri(o-tolyl)phosphine often accelerates the reaction and improves catalyst stability, leading to high yields in shorter times.

  • System J & K: Ligandless conditions can be effective for reactive substrates like aryl iodides, but often require higher temperatures and catalyst loadings.[16] The choice of a high-boiling polar aprotic solvent like DMAc or NMP is typical.

Optimized Experimental Protocol (System I)
  • Reaction Setup: In a sealed tube, combine 5-Iodo-[1,1'-biphenyl]-2-ol (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous DMF (10 mL), methyl acrylate (1.5 mmol, 1.5 eq.), and triethylamine (Et₃N, 2.5 mmol, 2.5 eq.).

  • Reaction: Seal the tube and heat the mixture to 100°C for 6 hours.

  • Workup: After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography to obtain the desired cinnamate derivative.

Workflow Diagram: Heck Reactiondot

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine in Tube: - Aryl Iodide - Pd(OAc)₂ + Ligand solvent 2. Add Liquids: - DMF - Alkene - Base heat 3. Heat & Stir (100°C, 6h) solvent->heat Sealed Tube extract 4. Quench & Extract (H₂O/Ether) heat->extract Crude Mixture purify 5. Chromatography extract->purify product Final Product purify->product

Sources

Safety Operating Guide

5-Iodo-[1,1'-biphenyl]-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Drain" Mandate

As researchers, we often treat "disposal" as an afterthought to the experiment. However, with 5-Iodo-[1,1'-biphenyl]-2-ol (CAS: 87441-19-8), the disposal process is chemically critical. Unlike standard organic waste, this compound carries two distinct functional hazards: a phenolic moiety (aquatic toxicity/corrosivity) and an aryl iodide (halogenated byproduct generation).

Immediate Directive: Under no circumstances should this compound, or solutions containing it, be discarded down the sink or mixed with non-halogenated waste streams.[1] The iodine substituent requires high-temperature incineration with flue gas scrubbing to prevent the release of toxic iodine vapor (


) or hydrogen iodide (

).

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity against the following profile. This ensures you are selecting the correct waste stream code.

PropertySpecificationOperational Implication
Chemical Name 5-Iodo-[1,1'-biphenyl]-2-olPrimary Label Identifier
CAS Number 87441-19-8Required for Waste Manifest
Molecular Formula

Halogenated Organic
Physical State Solid (Crystalline)Dust control required during transfer
Solubility Low in water; Soluble in organic solventsBioaccumulative in aquatic systems
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H410 (Aquatic Tox.)[2][3][4][5]Requires "Environmentally Hazardous" label

The Disposal Logic: Why Segregation Matters

Disposal is not merely about compliance; it is about chemical compatibility.

  • The Halogen Factor: Standard organic waste incinerators operate at temperatures sufficient to burn carbon skeletons. However, burning aryl iodides without scrubbers releases elemental iodine, a corrosive gas that damages incinerator linings and the environment. Therefore, this must go into the "Halogenated Waste" stream.

  • The Phenol Factor: Phenols are acidic (

    
    ). Mixing them with strong basic waste or oxidizers (like Nitric Acid waste) can result in exothermic reactions or the formation of shock-sensitive iodinated byproducts.
    
Workflow: Waste Stream Decision Tree

DisposalDecision Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Mixture StateCheck->Liquid Dissolved BinSolid Solid Waste Bin (Label: Toxic, Halogenated) Solid->BinSolid Double Bag SolventCheck Is Solvent Halogenated? Liquid->SolventCheck StreamHalo Liquid Waste: Halogenated (Red Can) SolventCheck->StreamHalo Yes (e.g., DCM) StreamNonHalo Liquid Waste: Halogenated (Segregate due to Iodine) SolventCheck->StreamNonHalo No (e.g., DMSO/MeOH) Note CRITICAL: Even if solvent is non-halogenated, the solute (5-Iodo...) makes the whole stream Halogenated. StreamNonHalo->Note

Figure 1: Decision logic for segregating 5-Iodo-[1,1'-biphenyl]-2-ol waste. Note that the presence of the iodine atom defaults the entire mixture to "Halogenated" status.

Standard Operating Procedures (SOP)

A. Solid Waste Disposal (Pure Compound)

Use this protocol for expired stocks or surplus powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "5-Iodo-[1,1'-biphenyl]-2-ol".

    • Hazard Checkbox: Select "Toxic" and "Irritant".

  • Transfer:

    • Work inside a fume hood to capture dust.

    • Use a disposable spatula. Dispose of the spatula in the same container or a contaminated sharps bin.

  • Sealing: Screw the cap tightly. Parafilm is not a secondary seal; use electrical tape if long-term storage is required before pickup.

B. Liquid Waste Disposal (Reaction Mixtures/HPLC Waste)

Use this protocol for mother liquors or analytical samples.

  • Segregation: Do not pour into the "General Organic" or "Non-Halogenated" carboy.

  • Carboy Selection: Select the Halogenated Solvent waste stream (often red-tagged in many labs).

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., peroxide waste, chromic acid). The oxidation of aryl iodides can be hazardous.

  • Log Entry: You must list the full chemical name on the waste log. Do not simply write "Phenol derivative." The waste handler needs to know about the Iodine content.

C. Contaminated Debris (Gloves, Weigh Boats, Syringes)
  • Sharps: Needles used with this compound go into the standard Red Sharps Container.

  • Soft Debris: Gloves and paper towels heavily contaminated with the solid should be double-bagged in clear polyethylene bags, labeled "Contaminated with Halogenated Phenols," and placed in the solid hazardous waste bin. Do not throw in regular trash.

Emergency Procedures: Spill Management

Because this compound is a solid phenol derivative, it poses a risk of causing chemical burns if it contacts skin, even in solid form (upon reaction with sweat/moisture).

Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Radius: 5m) PPE 2. Don PPE (Nitrile x2 + Goggles) Alert->PPE Contain 3. Containment PPE->Contain Cleanup 4. Clean Up Contain->Cleanup Moisten with Alcohol (if solid) Decon 5. Decontaminate (Soap/Water) Cleanup->Decon

Figure 2: Immediate response protocol for laboratory spills.

Specific Cleanup Steps:

  • Dampen: If the spill is solid powder, do not sweep dry. This creates dust.[6] Cover with a paper towel dampened with ethanol or isopropanol to solubilize and trap the dust.

  • Scoop: Use a dustpan or stiff card to lift the damp towel and solid into a waste bag.

  • Wash: Clean the surface with a soap and water solution.[3][4][7][6] Phenols are slightly acidic; a mild detergent helps lift them.

  • First Aid (Skin Contact): If the chemical touches skin, do not use water alone initially. Phenols are hydrophobic and penetrate skin.

    • Protocol: Flush with copious water, but if available, treat the area with PEG 300 or PEG 400 (Polyethylene Glycol) swabbing.[8] This acts as a solvent to draw the phenol out of the skin layers [1].

Regulatory Framework

  • EPA (USA): While 5-Iodo-[1,1'-biphenyl]-2-ol is not explicitly "U-Listed" (like pure phenol, U188), it falls under Characteristic Hazardous Waste due to toxicity and the presence of halogenated organic compounds.

  • RCRA Code: Use D002 (if pH < 2 in solution) or default to the facility's Halogenated Organic profile.

  • European Waste Code (EWC): 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).

References

  • Yale Environmental Health & Safety. (2023). Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Iodo-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile

Compound: 5-Iodo-[1,1'-biphenyl]-2-ol (CAS: 89446-26-4) Chemical Class: Halogenated Bi-aryl Phenol

Handling this compound requires a bifurcated safety approach. You must manage the corrosive/toxic nature of the phenol moiety while simultaneously addressing the reactivity and waste stream implications of the aryl iodide .

Critical Risk Factors:

  • Ocular Corrosivity: Like most phenols, this compound can cause severe, irreversible eye damage. Standard safety glasses are insufficient for solution handling.

  • Dermal Absorption: Phenolic compounds penetrate the stratum corneum rapidly. The addition of the lipophilic biphenyl/iodine groups increases lipid solubility, potentially accelerating systemic absorption relative to simple phenol.

  • Halogenated Waste: The iodine substituent mandates segregation from non-halogenated waste streams to prevent regulatory violations and incinerator corrosion issues.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "safety fatigue" by matching protection levels to specific operational states.

Protection ZonePPE RequirementTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Mandatory. Phenols cause protein denaturation and anesthesia; you may not feel a splash until damage is irreversible. Face shields are required for volumes >100 mL.
Hand (Solid) Double Nitrile (Min 5 mil outer)For dry solid weighing, nitrile offers adequate abrasion resistance. The inner glove prevents contamination during doffing.
Hand (Solution) Neoprene or Butyl Rubber Critical: Phenols can swell and permeate thin nitrile rapidly in solution. If using nitrile for trace work, use "High-Risk" extended cuff (8 mil) and change immediately upon splash.
Respiratory N95/P100 (if outside hood)Iodinated biphenyls are often flaky, static-prone solids. If weighing outside a VAV hood, particulate protection is required to prevent mucous membrane irritation.
Body Tyvek® Sleeves + Lab Coat Standard cotton coats absorb phenols, keeping them against the skin. Tyvek sleeves provide an impervious barrier for forearms during synthesis.

Engineering Controls & Storage

  • Ventilation: All open handling must occur in a chemical fume hood with a face velocity of 80–100 fpm .

  • Static Control: Use an ionizing bar during weighing. Iodinated biphenyls often exhibit high static charge, leading to "jumping" particles that contaminate balances.

  • Storage:

    • Light Sensitive: Iodine-carbon bonds can be photolabile. Store in amber vials or foil-wrapped containers.

    • Segregation: Store away from oxidizers and strong bases.[1][2]

Operational Protocol: Safe Handling Workflow

This workflow ensures containment from storage to reaction.

Phase A: Preparation & Weighing
  • Donning: Put on inner nitrile gloves, Tyvek sleeves, and outer gloves (Nitrile for solid, Neoprene for solution).

  • Balance Setup: Place the balance inside the fume hood. If vibration is an issue and the balance must be external, use a powder containment enclosure.

  • Transfer: Use a static-free spatula. Do not pour from the bottle; the flaky nature of the solid causes unpredictable flow.

Phase B: Reaction & Solvation
  • Solvent Choice: When dissolving (e.g., for Suzuki coupling), be aware that polar aprotic solvents (DMF, DMSO) enhance skin permeability of the solute.

  • Temperature: If heating, ensure the condenser is active before heating starts to prevent iodinated vapor release.

Phase C: Decontamination
  • The "Pink" Indicator: Phenols often turn pink/brown upon oxidation. Any pink residue on bench paper indicates contamination.

  • Solvent Wash: Clean surfaces with Ethanol or Isopropanol first (to solubilize the lipophilic biphenyl), followed by a soap/water wash.

Visualized Workflows

Diagram 1: Operational Safety Logic

This decision tree guides the researcher through the handling process, emphasizing the "Stop/Go" safety checks.

G Start START: Task Definition StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Handling (Weighing/Transfer) StateCheck->Solid Dry Powder Solution Solution Handling (Synthesis/Workup) StateCheck->Solution Liquid PPE_Solid PPE: Double Nitrile + N95 Eng: Static Control Solid->PPE_Solid Action Perform Experiment (In Fume Hood) PPE_Solid->Action SolventCheck Solvent: DMSO/DMF? Solution->SolventCheck PPE_HighRisk PPE: Butyl/Neoprene Gloves + Face Shield SolventCheck->PPE_HighRisk Yes (Enhanced Permeation) PPE_Std PPE: Thick Nitrile (8 mil) Change <15 mins SolventCheck->PPE_Std No (Std Solvent) PPE_HighRisk->Action PPE_Std->Action Cleanup Decon: EtOH Wash -> Soap Action->Cleanup Disposal Disposal: Halogenated Waste Cleanup->Disposal

Caption: Operational logic flow distinguishing PPE requirements based on physical state and carrier solvent risks.

Diagram 2: Emergency Response (Spill)

Immediate actions for spills, differentiating between minor and major incidents.

Spill SpillEvent SPILL INCIDENT Assess Assess Volume & State SpillEvent->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorLiq Liquid or Large Solid Assess->MajorLiq ActionMinor 1. Dampen with EtOH paper 2. Scoop to Waste 3. Wash Surface MinorSolid->ActionMinor ActionMajor 1. EVACUATE LAB 2. Call EHS 3. Do NOT attempt clean MajorLiq->ActionMajor SkinExp SKIN EXPOSURE? ActionMinor->SkinExp PEG Apply PEG 300/400 (Polyethylene Glycol) SkinExp->PEG YES (Phenol Protocol) Water Flush Water >15 mins SkinExp->Water NO (End) PEG->Water After PEG Wash

Caption: Decision matrix for spill response. Note the specific use of PEG for phenol decontamination on skin.

Disposal & Waste Management

Crucial Distinction: This molecule contains Iodine. It cannot be bulked with standard organic solvents.

  • Stream Selection: Segregate into "Halogenated Organic Waste."

    • Reasoning: Halogens (Cl, Br, I) form corrosive acid gases (HCl, HBr, HI) during incineration, requiring scrubbers. Mixing this with non-halogenated waste (which is often used as fuel blending) causes severe downstream processing issues.

  • Container Compatibility: High-density polyethylene (HDPE) or glass. Avoid metal containers as residual free iodine (if decomposition occurs) can corrode metal.

  • Labeling: Clearly mark "CONTAINS: 5-Iodo-[1,1'-biphenyl]-2-ol" and "PHENOL DERIVATIVE."

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 5-Iodo-[1,1'-biphenyl]-2-ol. National Library of Medicine. Retrieved from [Link]

  • Princeton University EHS. (2023). Phenol Safety & Handling Guidelines (PEG Decontamination Protocol). Retrieved from [Link]

Sources

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